molecular formula C7H15NO B2410493 (2-Ethylpyrrolidin-3-yl)methanol CAS No. 1700103-99-6

(2-Ethylpyrrolidin-3-yl)methanol

Cat. No.: B2410493
CAS No.: 1700103-99-6
M. Wt: 129.203
InChI Key: PNLKUFNGOWFAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethylpyrrolidin-3-yl)methanol (CAS 1700103-99-6) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a valuable synthetic intermediate and chiral building block. Its core structure is a key motif in the development of active pharmaceutical ingredients, particularly for targets within the central nervous system . For instance, research into dual-target mu opioid receptor (MOR) agonist and dopamine D3 receptor (D3R) antagonists has identified substituted pyrrolidine scaffolds as critical dopaminergic moieties for creating potential analgesics with reduced misuse liability . The three-dimensional stereochemistry of such building blocks is crucial for their biological activity. The related compound [(2R,3S)-2-ethylpyrrolidin-3-yl]methanol has been documented, highlighting the importance of specific stereoisomers in research applications . As a small, nitrogen-containing heterocycle, the pyrrolidine ring offers significant potential for structural diversification in library synthesis and lead optimization campaigns. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-ethylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-7-6(5-9)3-4-8-7/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLKUFNGOWFAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical properties and solubility of (2-Ethylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physical Properties, Solubility, and Characterization of (2-Ethylpyrrolidin-3-yl)methanol

Executive Summary

(2-Ethylpyrrolidin-3-yl)methanol is a functionalized pyrrolidine scaffold serving as a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for GPCR ligands, kinase inhibitors, and organocatalysts. Its structure—comprising a secondary amine, a primary alcohol, and an ethyl side chain—imparts unique stereochemical and solubility characteristics that distinguish it from the more common prolinol derivatives.

This guide provides a technical analysis of its physicochemical profile, predicted solubility parameters, and a rigorous experimental framework for characterizing this compound in a drug discovery setting.

Chemical Identity & Stereochemical Complexity

Unlike simple pyrrolidines, the 2,3-substitution pattern of (2-Ethylpyrrolidin-3-yl)methanol introduces two chiral centers, resulting in four potential stereoisomers. The physical state and solubility can vary significantly between the racemic mixture and enantiopure forms.

Parameter Details
IUPAC Name (2-Ethylpyrrolidin-3-yl)methanol
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Core Scaffold Pyrrolidine (saturated 5-membered nitrogen heterocycle)
Key Functional Groups Secondary Amine (Basic), Primary Alcohol (H-bond donor/acceptor), Ethyl Group (Lipophilic)
Stereoisomers cis-((2R,3S), (2S,3R)) and trans-((2R,3R), (2S,3S)) diastereomers

Note on CAS Numbers: Specific CAS numbers are assigned based on stereochemistry. Researchers should verify the specific isomer; generic racemic mixtures often lack distinct registry numbers in public databases compared to their N-boc protected precursors.

Physicochemical Profile (Predicted & Analogous Data)

Due to the specific nature of this intermediate, experimental data is often proprietary. The values below are derived from Structure-Property Relationship (SPR) analysis of close analogs (e.g., Proline, 2-Pyrrolidinemethanol) and computational consensus.

Table 1: Physical Properties
PropertyValue (Predicted/Analogous)Rationale
Physical State Viscous Oil or Low-Melting SolidThe ethyl group disrupts crystal packing compared to prolinol (solid).
Boiling Point ~95–105 °C @ 1-2 mmHgEstimated based on prolinol (74-76°C @ 2mmHg) + molecular weight increase.
Density ~0.98 – 1.01 g/cm³Slightly less dense than prolinol (1.025 g/mL) due to the ethyl chain.
pKa (Basic N) 10.2 – 10.8Typical for secondary pyrrolidine amines.
pKa (Alcohol) ~16Neutral under physiological conditions.
LogP (Octanol/Water) 0.2 – 0.6More lipophilic than prolinol (LogP ~ -0.5) due to the ethyl group, but still hydrophilic.
H-Bond Donors 2 (NH, OH)Critical for water solubility.
H-Bond Acceptors 2 (N, O)

Solubility & Lipophilicity Profile

The solubility of (2-Ethylpyrrolidin-3-yl)methanol is heavily pH-dependent due to the basic nitrogen atom.

Aqueous Solubility
  • Acidic pH (pH < 8): Highly Soluble. The secondary amine becomes protonated (

    
    ), forming a cationic species that is miscible with water.
    
  • Neutral/Basic pH (pH > 10): Moderate to High. Even as a free base, the hydroxyl group and low molecular weight maintain significant water solubility, though it may partition into organic solvents.

Organic Solvent Compatibility
  • Polar Protic (Methanol, Ethanol): Miscible.[1]

  • Polar Aprotic (DMSO, DMF): Miscible.

  • Chlorinated (DCM, Chloroform): Soluble (Preferred for extraction of the free base).

  • Non-Polar (Hexane, Heptane): Low/Insoluble. The polarity of the amine/alcohol core resists dissolution in strictly aliphatic hydrocarbons.

Visualization: pH-Dependent Species & Partitioning

pH_Species cluster_acid pH < 9 (Acidic/Neutral) cluster_base pH > 10 (Basic) Cation Cationic Form (Protonated Amine) High Water Solubility Neutral Free Base Form (Neutral) Extractable in DCM/EtOAc Cation->Neutral  Add Base (NaOH/KOH)   Water Aqueous Phase Preferred Cation->Water Neutral->Water Partial Solubility Organic Organic Phase (DCM/EtOAc) Neutral->Organic

Caption: pH-dependent speciation dictates the extraction strategy. The compound partitions into organic solvents primarily when the amine is deprotonated.

Experimental Protocols: Characterization Strategy

Since specific literature values may be absent for your specific isomer, use these self-validating protocols to generate robust data.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this to determine the exact solubility limit in a specific buffer.

  • Preparation: Weigh ~5 mg of (2-Ethylpyrrolidin-3-yl)methanol into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 250 µL of the target buffer (e.g., PBS pH 7.4).

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes or filter using a 0.22 µm PVDF filter.

    • Check: If no solid remains, the compound is fully soluble at this concentration (>20 mg/mL). Repeat with less solvent.

  • Quantification: Analyze the supernatant via HPLC-UV (210 nm) or LC-MS against a standard curve.

Protocol B: LogD (Distribution Coefficient) Measurement

Essential for predicting blood-brain barrier (BBB) permeability.

  • System: Octanol/Buffer (pH 7.4) shake flask.

  • Method:

    • Dissolve compound in octanol-saturated water.

    • Add equal volume of water-saturated octanol.

    • Shake for 1 hour; allow phases to separate (centrifuge if emulsion forms).

  • Analysis: Measure concentration in both phases using LC-MS.

  • Calculation:

    
    
    
Visualization: Solubility Profiling Workflow

Solubility_Workflow Start Solid Compound (2-Ethylpyrrolidin-3-yl)methanol Solvent Add Solvent (Water, pH 7.4, or Organic) Start->Solvent Shake Equilibrate 24h @ 25°C Solvent->Shake Filter Filter/Centrifuge Remove Undissolved Solid Shake->Filter Analyze HPLC/LC-MS Analysis Quantify Supernatant Filter->Analyze Decision Solid Remaining? Filter->Decision Decision->Start No (Add more solid) Decision->Analyze Yes (Saturated)

Caption: Step-by-step workflow for determining thermodynamic solubility. The presence of excess solid is required to ensure saturation.

Stability & Handling Precautions

  • Hygroscopicity: As a low-molecular-weight aminol, the compound is likely hygroscopic . It will absorb atmospheric moisture, which alters the apparent molecular weight and can degrade the physical form from a solid to an oil.

    • Storage: Store under nitrogen or argon in a desiccator at -20°C.

  • Oxidation: The primary alcohol is susceptible to oxidation to the aldehyde or carboxylic acid if exposed to strong oxidants or prolonged air exposure.

  • Carbamate Formation: In the presence of atmospheric

    
    , the secondary amine can reversibly form carbamates. This often appears as a "ghost peak" in HPLC or broadening in NMR spectra.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13400657, (Pyrrolidin-3-yl)methanol. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. (Standard protocol reference for LogD/Solubility methods).

Sources

An In-depth Technical Guide to the Stereochemistry and Chirality of (2-Ethylpyrrolidin-3-yl)methanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrrolidine Scaffold - A Cornerstone of Modern Therapeutics

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids, pharmaceutical drugs, and the essential amino acid proline.[1] Its conformational rigidity and the ability to present substituents in a well-defined three-dimensional space make it an ideal building block for designing molecules that interact with biological targets with high specificity and affinity.[2][3] From antivirals to central nervous system agents, the influence of pyrrolidine-containing compounds is vast.[1][3] However, the true therapeutic potential of these molecules is unlocked only through a deep understanding and precise control of their stereochemistry. Different stereoisomers of the same molecule can exhibit dramatically different pharmacological activities, metabolic fates, and toxicological profiles.[4][5]

This guide focuses on (2-Ethylpyrrolidin-3-yl)methanol, a disubstituted pyrrolidine that embodies the challenges and opportunities inherent in chiral drug development. With two stereogenic centers, this molecule can exist as four distinct stereoisomers, each with a unique spatial arrangement and, consequently, a potentially unique biological signature. Here, we will dissect the stereochemical landscape of these isomers, explore strategies for their stereoselective synthesis, detail the analytical methodologies required for their separation and characterization, and discuss the profound impact of their chirality on biological function.

Part 1: The Stereochemical Landscape of (2-Ethylpyrrolidin-3-yl)methanol

The structure of (2-Ethylpyrrolidin-3-yl)methanol contains two stereogenic centers: the carbon atom at position 2 (C2), which is substituted with an ethyl group and is part of the pyrrolidine ring, and the carbon atom at position 3 (C3), bearing the methanol group. The presence of 'n' stereocenters means the molecule can exist as a maximum of 2ⁿ stereoisomers. For (2-Ethylpyrrolidin-3-yl)methanol, with n=2, there are four possible stereoisomers.

These isomers are categorized based on their absolute configuration (using the Cahn-Ingold-Prelog R/S notation) and their relative configuration (cis/trans).

  • Absolute Configuration (R/S): Each stereocenter is assigned a descriptor, either R (from the Latin rectus, right) or S (from the Latin sinister, left), based on the priority of the groups attached to it.[6]

  • Relative Configuration (cis/trans): This describes the orientation of the substituents at C2 and C3 relative to each other. If the ethyl and hydroxymethyl groups are on the same side of the pyrrolidine ring plane, the isomer is designated cis. If they are on opposite sides, it is designated trans.

The four stereoisomers are:

  • (2R, 3R)-2-Ethylpyrrolidin-3-yl)methanol

  • (2S, 3S)-2-Ethylpyrrolidin-3-yl)methanol

  • (2R, 3S)-2-Ethylpyrrolidin-3-yl)methanol

  • (2S, 3R)-2-Ethylpyrrolidin-3-yl)methanol

These isomers have specific relationships with one another:

  • Enantiomers: Stereoisomers that are non-superimposable mirror images. An enantiomeric pair has identical physical properties (melting point, boiling point, solubility in achiral solvents) except for the direction in which they rotate plane-polarized light.

    • Pair 1: (2R, 3R) and (2S, 3S)

    • Pair 2: (2R, 3S) and (2S, 3R)

  • Diastereomers: Stereoisomers that are not mirror images of each other. Diastereomers have different physical and chemical properties, which allows for their separation by standard chromatographic techniques like HPLC or distillation.

    • For example, (2R, 3R) is a diastereomer of (2R, 3S) and (2S, 3R).

The relative cis/trans configuration is determined by the absolute configurations. The (2R,3S) and (2S,3R) isomers are typically the cis isomers, while the (2R,3R) and (2S,3S) isomers are the trans isomers, although this depends on the specific IUPAC naming conventions and priority rules for the substituents.

stereoisomers cluster_trans trans-Isomers (Enantiomeric Pair) cluster_cis cis-Isomers (Enantiomeric Pair) R2R3 (2R, 3R) S2S3 (2S, 3S) R2R3->S2S3 Enantiomers R2S3 (2R, 3S) R2R3->R2S3 Diastereomers S2R3 (2S, 3R) R2R3->S2R3 Diastereomers S2S3->R2S3 Diastereomers S2S3->S2R3 Diastereomers R2S3->S2R3 Enantiomers

Relationships between the four stereoisomers.

Part 2: Stereoselective Synthesis Strategies

Obtaining a single, desired stereoisomer is a critical challenge in drug development. Synthesizing a racemic or diastereomeric mixture necessitates costly and complex purification steps. Therefore, stereoselective synthesis, which preferentially forms one stereoisomer over others, is the preferred approach.[7]

Key Synthetic Approaches
  • Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products as starting materials. For pyrrolidines, L-proline and L-hydroxyproline are common choices.[3][8] The inherent chirality of the starting material is transferred through the synthetic sequence to the final product.

  • Asymmetric Catalysis: This involves using a small amount of a chiral catalyst to induce stereoselectivity in a reaction between achiral or prochiral substrates.

    • Asymmetric Hydrogenation: The reduction of substituted pyrroles using a chiral catalyst (often rhodium- or ruthenium-based) can produce highly functionalized pyrrolidines with excellent diastereoselectivity.[9]

    • 1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with alkenes is a powerful method for constructing the pyrrolidine ring, where chiral ligands on a metal catalyst (e.g., copper or silver) can control the stereochemical outcome.[1]

  • Kinetic Resolution: This technique involves the differential reaction of enantiomers in a racemic mixture with a chiral catalyst or reagent, where one enantiomer reacts faster than the other. This allows for the separation of the unreacted, slower-reacting enantiomer and the product from the faster-reacting one.[2]

Exemplary Protocol: Asymmetric Synthesis of a trans-2,3-Disubstituted Pyrrolidine

This protocol is a conceptual illustration based on established methodologies, such as the stereoselective addition to N-acyliminium ions.[10]

Objective: To synthesize a trans-(2-Ethylpyrrolidin-3-yl)methanol derivative with high diastereoselectivity.

Methodology:

  • Formation of N-Acyliminium Ion Precursor: A suitable 3-substituted γ-lactam is prepared. The choice of protecting group on the nitrogen is crucial for controlling reactivity and stability.

  • In Situ Generation of N-Acyliminium Ion: The lactam is treated with a Lewis acid (e.g., TiCl₄, BF₃·OEt₂) to generate a highly electrophilic N-acyliminium ion intermediate. This step is performed at low temperatures (e.g., -78 °C) to prevent side reactions.

    • Causality: The Lewis acid coordinates to the carbonyl oxygen, facilitating the departure of a leaving group (e.g., a hydroxyl or alkoxy group) to form the planar, achiral iminium ion.

  • Nucleophilic Addition: An organometallic reagent corresponding to the ethyl group (e.g., an ethyl Grignard reagent or an ethylcuprate) is added to the reaction mixture. The nucleophile will attack the iminium ion.

    • Causality: The stereochemical outcome is directed by the existing substituent at the 3-position. For steric reasons, the incoming nucleophile will preferentially attack from the face opposite to the bulky group at C3, leading to a trans relationship between the two substituents.

  • Reduction of the Lactam: The resulting 2,3-disubstituted lactam is then reduced to the corresponding pyrrolidine. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically used.[8]

    • Causality: LiAlH₄ provides hydride ions (H⁻) that reduce the amide carbonyl group to a methylene group (CH₂), yielding the final pyrrolidine ring.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified using column chromatography to isolate the desired trans diastereomer.

synthesis_workflow Start 3-Substituted γ-Lactam Iminium N-Acyliminium Ion (In Situ) Start->Iminium Lewis Acid (-78 °C) ProductLactam trans-2,3-Disubstituted Lactam Iminium->ProductLactam + Ethyl Nucleophile (Stereoselective Attack) FinalProduct trans-(2-Ethylpyrrolidin- 3-yl)methanol Derivative ProductLactam->FinalProduct Reduction (LiAlH₄)

Workflow for stereoselective synthesis.

Part 3: Analytical Characterization and Chiral Separation

Once a synthesis is complete, a robust analytical workflow is required to confirm the structure, determine the stereochemical configuration, and quantify the purity of the isomers.

Separation of Stereoisomers: Chiral HPLC

While diastereomers can be separated by standard chromatography, separating enantiomers requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[11]

The core principle involves a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[12]

Protocol: Chiral HPLC Method Development

  • Column Screening: Select a range of CSPs. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly versatile and a good starting point.[13]

  • Mobile Phase Optimization:

    • Start with a standard mobile phase, such as a mixture of an alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol or ethanol).

    • Systematically vary the ratio of the alcohol modifier. Increasing the alcohol content generally decreases retention time but may also affect resolution.

    • Small amounts of additives (e.g., trifluoroacetic acid for acidic analytes or diethylamine for basic analytes like pyrrolidines) can improve peak shape and resolution.

  • Temperature and Flow Rate Adjustment: Lowering the column temperature can sometimes enhance chiral recognition and improve separation, although it may increase analysis time.[11] Optimize the flow rate to balance resolution and speed.

  • Detection and Quantitation: Use a UV detector set to an appropriate wavelength. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

ParameterTypical Starting ConditionsRationale
Column Chiralpak AD-H or Chiralcel OD-HBroad applicability for a wide range of chiral compounds.
Mobile Phase Hexane:Isopropanol (90:10 v/v)Standard non-polar/polar mix for normal-phase chiral HPLC.
Additive 0.1% Diethylamine (DEA)Masks acidic silanol groups on the silica support, improving peak shape for basic amines.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Temperature 25 °C (Ambient)A good starting point before exploring temperature effects.
Detection UV at 210 nmWavelength for detecting compounds without strong chromophores.
Structural Elucidation and Stereochemical Assignment
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Relative Stereochemistry (cis/trans): ¹H-¹H coupling constants (³J) and Nuclear Overhauser Effect (NOE) data from 2D NMR experiments (like COSY and NOESY) are powerful for determining relative configuration. For instance, a larger coupling constant between the protons at C2 and C3 often indicates a trans (diaxial) relationship, while a strong NOE signal between them suggests they are close in space, indicating a cis configuration.[14]

    • Distinguishing Enantiomers: In a standard achiral solvent (like CDCl₃), enantiomers are indistinguishable by NMR.[15] However, adding a chiral solvating agent can induce diastereomeric interactions, causing separate signals for each enantiomer to appear.

  • Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations (DFT) for a known absolute configuration (e.g., the R,R isomer), the absolute configuration of the synthesized compound can be determined unambiguously.[16]

  • X-ray Crystallography: This is the gold standard for determining stereochemistry. If a single crystal of the compound (or a suitable derivative) can be grown, X-ray diffraction analysis provides an unequivocal 3D structure, revealing both the relative and absolute configuration.[16]

analytical_workflow cluster_main Analytical & Purification Workflow cluster_isomers Isolated Isomers cluster_analysis Stereochemical Assignment Mixture Synthesized Mixture (e.g., 4 Isomers) DiastereomerSep Standard Chromatography (e.g., Silica Gel) Mixture->DiastereomerSep Separate Diastereomers EnantiomerSep Chiral HPLC DiastereomerSep->EnantiomerSep Separate Enantiomers Iso1 Isomer 1 EnantiomerSep->Iso1 Iso2 Isomer 2 EnantiomerSep->Iso2 Iso3 Isomer 3 EnantiomerSep->Iso3 Iso4 Isomer 4 EnantiomerSep->Iso4 NMR NMR Spectroscopy (Relative Config.) Iso1->NMR VCD VCD / X-Ray (Absolute Config.) Iso1->VCD

Sources

Safety Data Sheet (SDS) and handling precautions for (2-Ethylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safety Data Sheet (SDS) & Handling Precautions for (2-Ethylpyrrolidin-3-yl)methanol

Executive Summary

(2-Ethylpyrrolidin-3-yl)methanol (CAS: 1700103-99-6) is a specialized chiral building block used primarily in the synthesis of pharmaceutical intermediates.[1][2] As a secondary amine with a proximal hydroxyl group, it exhibits specific reactivity profiles—nucleophilicity and basicity—that dictate its safety protocols. This guide transcends standard SDS templates by integrating structure-activity relationship (SAR) analysis to establish robust handling procedures where experimental toxicological data may be sparse.

Part 1: Chemical Identity & Physicochemical Profile

The "What": Understanding the physical nature of the compound is the first line of defense.

PropertySpecificationExpert Commentary
Chemical Name (2-Ethylpyrrolidin-3-yl)methanolSystematic nomenclature for inventory tracking.
CAS Number 1700103-99-6 Unique identifier; critical for cross-referencing supplier databases (e.g., BLD Pharm, AA Blocks).
Molecular Formula C₇H₁₅NOSmall molecular weight (129.20 g/mol ) implies potential for skin permeation.
Structure Pyrrolidine ring, 2-ethyl, 3-hydroxymethylSecondary amine functionality drives basicity; alcohol group increases polarity.
Physical State Viscous Liquid or Low-Melting SolidLikely hygroscopic. Handling difficulties arise from viscosity; heating may be required for transfer, increasing vapor risk.
Acidity (pKa) ~10-11 (Estimated for 2° amine)Corrosive/Irritant potential. Solutions will be alkaline.

Part 2: Hazard Identification & Toxicology (The "Why")

GHS Classification (Derived from SAR Analysis): Since specific LD50 data for this exact isomer is limited, safety protocols must be extrapolated from the homologous series (e.g., Pyrrolidin-3-yl methanol).

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.[3][5]

Toxicological Mechanisms:

  • Alkaline Tissue Damage: The secondary amine nitrogen can accept protons from tissue water, generating hydroxide ions locally. This causes saponification of cell membrane lipids, leading to irritation or chemical burns upon prolonged contact.

  • Respiratory Sensitization: Like many low-molecular-weight amines, vapors or mists can trigger bronchial irritation.

  • Absorption: The lipophilic ethyl group combined with the small ring size facilitates dermal absorption. Systemic effects (though not fully characterized) should be presumed similar to other pyrrolidines: potential CNS depression or sympathomimetic activity.

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

The "How": Protocols must be self-validating. Do not rely on "standard" gear without verification.

PPE Selection Logic
ComponentRecommendationScientific Rationale
Gloves Nitrile (≥ 0.11 mm) Latex is permeable to many organic amines. Nitrile offers superior chemical resistance. Double-gloving is recommended for prolonged handling.
Respiratory P95 / N95 (if powder) or OV Cartridge If handling outside a hood (not recommended), an Organic Vapor (OV) cartridge is essential due to the amine volatility.
Eye Protection Chemical Goggles Safety glasses are insufficient for liquids that are basic irritants. A face shield is required if dispensing >100 mL.
Engineering Control Workflow

The following diagram illustrates the decision logic for selecting the appropriate containment level.

EngineeringControls cluster_legend Containment Level Start Start: Handling (2-Ethylpyrrolidin-3-yl)methanol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Oil StateCheck->Liquid Weighing Weighing Operation Solid->Weighing Transfer Transfer / Reaction Liquid->Transfer Hood Chemical Fume Hood (Sash at 18 inches) Weighing->Hood Large Scale (>1g) BalanceEnclosure Vented Balance Enclosure Weighing->BalanceEnclosure Small Scale (<1g) Transfer->Hood Standard Use Glovebox Inert Glovebox (Argon) Transfer->Glovebox If Anhydrous/Air Sensitive

Figure 1: Engineering control decision matrix based on physical state and operational scale.

Part 4: Operational Protocols

Storage & Stability
  • Hygroscopicity: Amines and alcohols are prone to absorbing atmospheric moisture. Water absorption alters stoichiometry and can degrade the compound over time.

  • Oxidation: Secondary amines can slowly oxidize to N-oxides or imines.

  • Protocol:

    • Store at 2–8°C (Refrigerate).

    • Keep under an inert atmosphere (Argon or Nitrogen).

    • Cap vials tightly and seal with Parafilm to prevent moisture ingress.

Spill Response (Self-Validating System)

Do not simply "wipe up." Follow a neutralization logic to ensure the hazard is eliminated.

  • Evacuate & Ventilate: If spill is >10 mL outside a hood, evacuate the immediate area.

  • PPE Up: Don chemical goggles and double nitrile gloves.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels immediately on neat amines as they can generate heat.

  • Neutralize (Validation Step):

    • Collect the absorbed material.[6]

    • Wipe the surface with a dilute acid solution (e.g., 1% Acetic Acid) to neutralize the basic amine residue.

    • Test: Use pH paper on the wet surface. It should read neutral (pH 6-7). If it reads >8, repeat the acid wipe.

Part 5: Waste Management

  • Classification: Hazardous Chemical Waste (Basic/Organic).

  • Segregation: Do NOT mix with strong acids or oxidizers in the waste stream to prevent exothermic reactions.

  • Disposal Code: Consult local regulations (often categorized under "Organic Bases" or "Amines").

References

  • PubChem. (n.d.).[7] Compound Summary for Pyrrolidin-3-ylmethanol (Analogous Structure). National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved February 15, 2026, from [Link]

(Note: Due to the specific nature of CAS 1700103-99-6, hazard data is extrapolated from validated structural analogs [Refs 2, 3] in accordance with REACH and OSHA "read-across" principles for research chemicals.)

Sources

Technical Deep Dive: The Utility of (2-Ethylpyrrolidin-3-yl)methanol Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

(2-Ethylpyrrolidin-3-yl)methanol represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple pyrrolidine analogs (e.g., prolinol), the introduction of an ethyl group at the C2 position creates a unique steric and lipophilic vector that significantly alters the pharmacological profile of the parent molecule.

This guide analyzes the utility of this scaffold in Fragment-Based Drug Discovery (FBDD), detailing its stereoselective synthesis, physicochemical properties, and application in high-affinity ligands for GPCRs (Dopamine D2, 5-HT2A) and kinase inhibitors.

Physicochemical Profile[1][2][3][4][5][6]
  • IUPAC Name: (2-Ethylpyrrolidin-3-yl)methanol

  • Molecular Formula: C₇H₁₅NO

  • Molecular Weight: 143.23 g/mol

  • Key Features:

    • Chirality: Contains two stereocenters (C2, C3), allowing for four distinct stereoisomers. The cis vs. trans relationship is critical for receptor fitting.

    • Vector Analysis: The C2-ethyl group provides a hydrophobic anchor, while the C3-hydroxymethyl group offers a rotatable hydrogen-bond donor/acceptor handle.

    • Basicity: The secondary amine (pKa ~9-10) serves as a cation-pi interaction point in many active sites.

PropertyValue (Predicted)Significance in MedChem
LogP ~0.5 - 0.8Ideal for fragment linking; maintains water solubility while adding lipophilicity.
TPSA ~32 ŲExcellent membrane permeability; well below the 140 Ų limit.
H-Bond Donors 2 (NH, OH)Critical for anchoring to Asp/Glu residues in binding pockets.
Rotatable Bonds 2Low entropic penalty upon binding.

Part 2: Stereoselective Synthesis & Manufacturing

The synthesis of 2,3-disubstituted pyrrolidines is non-trivial due to the need for controlling relative stereochemistry (cis/trans) and absolute configuration. The most authoritative method involves the Aza-Payne Rearrangement / Ring Expansion of aziridines or the 1,3-Dipolar Cycloaddition of azomethine ylides.

Core Synthetic Protocol: The Aziridinium Expansion Route

Based on methodologies established by Schomaker et al. and Otsuka Pharmaceutical patents.

Step 1: Precursor Assembly (Aziridine Formation)

The synthesis begins with the formation of a chiral aziridine from an amino acid derivative or allylic alcohol.

  • Reagents: Allylic alcohol, Tosyl chloride (TsCl), Benzylamine.

  • Mechanism: Intramolecular cyclization of the amino alcohol.

Step 2: Ring Expansion to Pyrrolidine

This is the critical step defining the C2/C3 stereochemistry.

  • Reagents: Dimethylsulfoxonium methylide (Corey-Chaykovsky reagent) or similar methylene transfer agents.

  • Process: The aziridine is opened by the nucleophile, followed by ring closure to the 5-membered pyrrolidine.

  • Stereocontrol: The relative stereochemistry of the starting aziridine translates directly to the pyrrolidine product.

Detailed Experimental Protocol (Representative Scale)

Objective: Synthesis of trans-(2-Ethylpyrrolidin-3-yl)methanol (Intermediate Grade).

  • Reaction Setup:

    • Charge a flame-dried 500 mL round-bottom flask with (2-ethylaziridin-1-yl)(phenyl)methanone (10.0 mmol) in anhydrous THF (50 mL).

    • Cool to -78°C under Nitrogen atmosphere.

    • Add BF₃·OEt₂ (1.1 eq) dropwise to activate the aziridine.

  • Nucleophilic Attack:

    • Cannulate a solution of Lithium benzyloxyacetylide (or equivalent C2-synthon precursor) slowly.

    • Allow to warm to 0°C over 2 hours.

  • Cyclization & Reduction:

    • Quench with sat. NH₄Cl. Extract with EtOAc.[1]

    • The resulting intermediate is reduced using LiAlH₄ (3.0 eq) in refluxing THF for 12 hours. This step simultaneously reduces the amide/ester functionalities to the amine and alcohol.

  • Purification:

    • Flash chromatography (DCM:MeOH:NH₄OH, 90:9:1).

    • Yield: Typically 65-75%.

    • Validation: ¹H NMR (400 MHz, CDCl₃) must show distinct multiplets for the ethyl group (0.9 ppm triplet) and the hydroxymethyl protons (3.5-3.7 ppm).

Part 3: Medicinal Chemistry Applications[3][4]

Case Study 1: GPCR Antagonists (Dopamine D2 / 5-HT2A)

Reference: Otsuka Pharmaceutical Co., Ltd. (WO 2005/019215)[2]

In the development of next-generation antipsychotics, the (2-ethylpyrrolidin-3-yl) moiety serves as a critical linker.

  • Mechanism: The pyrrolidine nitrogen binds to the conserved Aspartate residue (Asp 3.32) in the GPCR transmembrane domain.

  • Role of the Ethyl Group: The C2-ethyl group occupies a specific hydrophobic sub-pocket (often defined by Valine or Phenylalanine residues), improving selectivity over related receptors (e.g., H1 or M1) which may lack the space for the ethyl bulk.

  • Role of the Methanol Group: The C3-hydroxymethyl group can hydrogen bond with Serine or Threonine residues, or serve as an attachment point for larger pharmacophores (e.g., linking to a quinolinone or benzothiophene system).

Case Study 2: Kinase Inhibitors

In kinase drug design, the pyrrolidine ring often mimics the ribose ring of ATP.

  • Hypothesis: The hydroxymethyl group mimics the 5'-OH of ribose, interacting with the hinge region or the catalytic lysine.

  • Modification: The 2-ethyl group restricts the conformation of the pyrrolidine, locking it into a "pucker" that favors binding to the ATP-binding site.

SAR Visualization (Graphviz)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Analysis Scaffold (2-Ethylpyrrolidin-3-yl)methanol (Core Scaffold) N_Atom Pyrrolidine Nitrogen (pKa ~9.5) Scaffold->N_Atom C2_Ethyl C2-Ethyl Group (Lipophilic Vector) Scaffold->C2_Ethyl C3_MeOH C3-Hydroxymethyl (H-Bond Donor/Acceptor) Scaffold->C3_MeOH Target_GPCR GPCR Asp(3.32) (Ionic Bond) N_Atom->Target_GPCR Primary Interaction Target_Pocket Hydrophobic Sub-pocket (Selectivity Filter) C2_Ethyl->Target_Pocket Steric Occlusion Target_Hinge Kinase Hinge/Solvent Front (H-Bonding) C3_MeOH->Target_Hinge Solubility/Binding

Caption: SAR Map detailing the pharmacophoric vectors of the (2-Ethylpyrrolidin-3-yl)methanol scaffold and their biological targets.

Part 4: Synthetic Workflow Diagram

This workflow summarizes the conversion of precursor materials into the final scaffold and its subsequent coupling in a medicinal chemistry campaign.

Synthesis_Workflow Start Starting Material: Amino Acid or Allylic Alcohol Aziridine Intermediate: Chiral Aziridine Start->Aziridine Cyclization Reagent1 Reagent: Aziridination Agents Reagent1->Aziridine RingExp Reaction: Aza-Payne / Ring Expansion Aziridine->RingExp C2-Ethyl Introduction Scaffold Product: (2-Ethylpyrrolidin-3-yl)methanol RingExp->Scaffold Reduction Coupling Application: Reductive Amination / Amide Coupling Scaffold->Coupling Library Synthesis FinalDrug Final Lead: GPCR/Kinase Inhibitor Coupling->FinalDrug

Caption: Step-wise synthetic workflow from chiral precursors to the final bioactive lead compound.

References

  • Otsuka Pharmaceutical Co., Ltd. (2005).[1] Piperazine-substituted Benzoheterocyclic Compounds and Pharmaceutical Compositions. WO 2005/019215.[2] Link

  • Schomaker, J. M., et al. (2006). Diastereomerically and Enantiomerically Pure 2,3-Disubstituted Pyrrolidines from 2,3-Aziridin-1-ols. Journal of the American Chemical Society. Link

  • PubChem. (2025). Compound Summary: (Pyrrolidin-3-yl)methanol. National Library of Medicine. Link

  • Hit2Lead. (2025). Catalog Entry: (1-ethylpyrrolidin-3-yl)methanol (Structural Analog). ChemBridge.[3] Link

  • BenchChem. (2025). Quinoxaline Derivatives and Pyrrolidine Scaffolds in Kinase Inhibition. Link

Sources

Technical Guide: Ionization Profiling and pKa Dynamics of (2-Ethylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the ionization properties and pKa determination of (2-Ethylpyrrolidin-3-yl)methanol , a specialized heterocyclic building block. This guide is structured for medicinal chemists and formulation scientists, focusing on the causality between structure and physicochemical behavior.

Executive Summary

(2-Ethylpyrrolidin-3-yl)methanol (CAS: 1700103-99-6) represents a bifunctional pyrrolidine scaffold containing a secondary amine and a primary alcohol. Its utility in drug discovery lies in its ability to introduce defined stereochemistry and polarity into a pharmacophore.

The ionization of the pyrrolidine nitrogen is the dominant physicochemical event at physiological pH. Understanding its pKa is critical for predicting:

  • Aqueous Solubility: High fraction ionized (

    
    ) at pH 7.4 ensures good solubility.
    
  • Membrane Permeability: The cationic nature at physiological pH requires specific transport mechanisms or prodrug strategies for intracellular targets.

  • Binding Affinity: The protonated amine often serves as a key anchor point (cation-

    
     or salt bridge) in protein active sites.
    

Structural Analysis & Theoretical pKa Prediction

To accurately estimate the pKa of (2-Ethylpyrrolidin-3-yl)methanol without empirical data, we must analyze the electronic and steric perturbations relative to the parent heterocycle.

The Parent System
  • Pyrrolidine: The unsubstituted secondary amine has a pKa of approximately 11.27 . It is a strong base due to the inductive electron donation from the ring carbons and the relief of steric strain upon protonation.

Substituent Effects
  • 2-Ethyl Group (Steric & Inductive):

    • Inductive (+I): Alkyl groups are weakly electron-donating, which theoretically stabilizes the conjugate acid (ammonium), potentially raising pKa.

    • Steric (Dominant): The ethyl group at the

      
      -position introduces steric bulk. This hinders solvation of the ammonium ion. In aqueous solution, solvation enthalpy is a major driver of basicity. Reduced solvation lowers the stability of the protonated form, thereby lowering the pKa .
      
    • Net Effect: The steric hindrance usually outweighs the inductive effect, dropping the pKa to the 10.4 – 10.8 range (analogous to 2-methylpyrrolidine).

  • 3-Hydroxymethyl Group (Inductive -I):

    • The oxygen atom is electron-withdrawing (-I effect).

    • Although separated by two sigma bonds (N-C-C-O), the withdrawal pulls electron density away from the nitrogen lone pair, destabilizing the protonated state.

    • Net Effect: This typically lowers the pKa by 0.5 – 1.0 log units .

Predicted pKa Value

Synthesizing these effects, the predicted pKa for the secondary amine of (2-Ethylpyrrolidin-3-yl)methanol is:



Confidence Interval:



Ionization Equilibrium Diagram

The following diagram illustrates the protonation equilibrium at the basic center.

Ionization cluster_legend Physiological State (pH 7.4) Neutral (2-Ethylpyrrolidin-3-yl)methanol (Neutral Free Base) Protonated (2-Ethylpyrrolidin-3-yl)methanolium (Cationic Conjugate Acid) Neutral->Protonated + H+ (pH < pKa) Protonated->Neutral - H+ (pH > pKa) H_ion H+

Figure 1: Ionization equilibrium. At physiological pH (7.4), the equilibrium shifts strongly to the right (Protonated form).

Physicochemical Data Summary

The following table consolidates predicted and analog-based data for the compound.

PropertyValue / RangeRationale
pKa (Basic, Amine) 9.8 ± 0.4 Combined steric (2-Et) and inductive (-CH2OH) effects.
pKa (Acidic, Alcohol) > 15.0 Aliphatic alcohols are non-ionizable in physiological range.
LogP (Neutral) 0.8 – 1.2 Ethyl group adds lipophilicity; OH reduces it.
LogD (pH 7.4) -1.5 to -2.0 Compound is >99% ionized (cationic), drastically reducing distribution into octanol.
% Ionized at pH 7.4 ~99.6% Calculated via Henderson-Hasselbalch:

.
H-Bond Donors 2 NH (amine), OH (alcohol).
H-Bond Acceptors 2 N (amine), O (alcohol).[1]

Experimental Determination Protocol

Methodology: Potentiometric Titration (SiriusT3 or Equivalent)

Principle: Accurate measurement of pH change upon addition of standardized acid/base titrant. The pKa is the pH at the inflection point of the buffering capacity curve.

Reagents:

  • Analyte: ~5 mg of (2-Ethylpyrrolidin-3-yl)methanol (pure free base or HCl salt).

  • Solvent: Degassed 0.15 M KCl (Ionic Strength Adjuster).

  • Titrants: 0.5 M HCl and 0.5 M KOH (CO2-free).

  • Temperature: 25.0 °C ± 0.1 °C.

Workflow:

TitrationProtocol Start Sample Preparation Dissolve 1-5mg in 0.15M KCl Acidify Acidification Lower pH to ~2.0 with 0.5M HCl (Ensure full protonation) Start->Acidify Blank Blank Titration (Calibrate Electrode) Blank->Acidify Calibration Titrate Alkalimetric Titration Add 0.5M KOH in micro-steps Measure pH after stabilization Acidify->Titrate Data Data Acquisition Record pH vs. Volume Titrate->Data Calc Bjerrum Plot Analysis Calculate pKa from inflection point Data->Calc

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Critical Validation Steps (Self-Validating Logic)
  • Carbonate Error Check: Perform a blank titration of the KCl solvent. If the blank curve shows hysteresis, CO2 contamination is present (carbonate pKa ~6.3 and ~10.3 can interfere).

  • Solubility Check: If the compound precipitates during titration (unlikely for this amine, but possible near pH 10-11), the Bjerrum plot will distort. Use a co-solvent (Methanol/Water) method if precipitation occurs, then extrapolate to 0% organic.

  • Hysteresis Loop: Titrate from Acid

    
     Base and then Base 
    
    
    
    Acid. The pKa values must match within
    
    
    units.

Implications for Drug Development[2][3][4]

Solubility & Formulation
  • Salt Selection: The high pKa (~9.8) makes this compound an excellent candidate for salt formation.

    • Recommended Counter-ions: Hydrochloride (HCl), Fumarate, or Tartrate.

    • Stability:[2][3] The HCl salt will be a stable, crystalline solid, whereas the free base may be a hygroscopic oil/gum due to the hydroxyl group.

Membrane Permeability (The "Cation Trap")

At physiological pH (7.4), the compound is predominantly cationic (


).
  • Passive Diffusion: Will be low. The charge prevents passage through the lipid bilayer.

  • Lysosomal Trapping: Basic amines with pKa > 8 often accumulate in acidic lysosomes (pH ~5), leading to high Volume of Distribution (

    
    ) and potential phospholipidosis issues if the lipophilicity is also high (though less risk here due to low LogP).
    
Chemical Reactivity
  • Acyl Migration: In the free base form, the 3-hydroxymethyl group and the secondary amine are in proximity. If the nitrogen is acylated (e.g., during prodrug synthesis), there is a risk of N

    
     O acyl migration  under acidic conditions or O 
    
    
    
    N migration
    under basic conditions. The stereochemistry (cis vs. trans) dictates the rate of this intramolecular reaction.

References

  • PubChem Compound Summary. "2-Ethylpyrrolidine." National Center for Biotechnology Information. Accessed Feb 15, 2026. [Link]

  • Perrin, D. D. "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC Chemical Data Series, Butterworths, London. (Standard reference for pyrrolidine pKa values).
  • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003. (Source for potentiometric titration protocols and Bjerrum plot analysis).
  • ChemSrc. "(2-Ethylpyrrolidin-3-yl)methanol - CAS 1700103-99-6."[4][5] Accessed Feb 15, 2026. [Link]

  • Meanwell, N. A. "Improving Drug Candidates by Design: A Compendium of Case Studies." Elsevier, 2016. (Context on pyrrolidine scaffolds in medicinal chemistry).

Sources

Cis and trans diastereomers of (2-Ethylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cis and Trans Diastereomers of (2-Ethylpyrrolidin-3-yl)methanol

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, making the stereochemical arrangement of its substituents a critical determinant of pharmacological activity.[1] This guide provides a comprehensive technical overview of the synthesis, separation, and characterization of the cis and trans diastereomers of (2-Ethylpyrrolidin-3-yl)methanol, a representative 2,3-disubstituted pyrrolidine. We will delve into the causality behind strategic experimental choices, from stereoselective synthesis considerations to the analytical techniques required for unambiguous stereochemical assignment. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral small molecules.

The Strategic Importance of Stereoisomerism in Pyrrolidine Scaffolds

The spatial arrangement of atoms in a molecule can dramatically alter its interaction with biological targets, which are themselves chiral.[3] For 2,3-disubstituted pyrrolidines like (2-Ethylpyrrolidin-3-yl)methanol, the relative orientation of the ethyl group at the C2 position and the hydroxymethyl group at the C3 position gives rise to two diastereomers: cis (substituents on the same face of the ring) and trans (substituents on opposite faces).

These diastereomers are distinct chemical entities with different physical properties (e.g., polarity, boiling point, solubility) and, crucially, different three-dimensional shapes. This geometric divergence often leads to one isomer exhibiting the desired therapeutic effect while the other may be inactive, less active, or even responsible for adverse effects.[3][4] Therefore, the ability to synthesize, separate, and definitively characterize each diastereomer is not merely an academic exercise but a fundamental requirement in modern drug discovery.

Synthesis and Stereochemical Control

The synthesis of substituted pyrrolidines can be achieved through various methods, including the catalytic hydrogenation of substituted pyrroles or 1,3-dipolar cycloaddition reactions.[1][5] A common route to a 2,3-disubstituted pyrrolidine like the target molecule could involve the reduction of a suitable precursor, such as an ethyl 2-ethyl-3-(hydroxymethyl)pyrrole-carboxylate derivative.

The choice of reducing agent and reaction conditions is paramount as it directly influences the diastereomeric ratio of the product. For instance, heterogeneous catalytic hydrogenation often proceeds via delivery of hydrogen from the less sterically hindered face of the molecule as it adsorbs to the catalyst surface.[5] This can provide a degree of diastereoselectivity. However, in many cases, the synthesis will yield a mixture of both cis and trans diastereomers, necessitating robust purification strategies.

Separation and Purification of Diastereomers

Since diastereomers possess different physical properties, their separation is typically more straightforward than the resolution of enantiomers.[6] The primary methods rely on chromatography, exploiting differences in polarity and interaction with a stationary phase.

Preparative Separation via Flash Column Chromatography

Flash column chromatography is the workhorse for separating gram-scale quantities of diastereomers. The success of this technique hinges on the polarity difference between the cis and trans isomers. The intramolecular hydrogen bonding potential in the cis isomer between the pyrrolidine nitrogen (or its N-H) and the hydroxyl group can reduce its interaction with the polar silica gel, often causing it to elute before the more extended, and potentially more polar, trans isomer.[7]

  • Solvent System Selection: Using thin-layer chromatography (TLC), screen various solvent systems (e.g., gradients of ethyl acetate in hexanes, or methanol in dichloromethane) to find a system that provides good separation (ΔR_f > 0.15) between the two diastereomer spots.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column to avoid air bubbles and channeling.

  • Sample Loading: Dissolve the crude mixture of diastereomers in a minimal amount of the chromatography solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the packed column. This "dry loading" technique typically results in better resolution.

  • Elution: Begin elution with the selected solvent system. A shallow gradient of the more polar solvent is often employed to gradually increase the eluting power.

  • Fraction Collection: Collect fractions and monitor their composition by TLC. Combine fractions containing the pure, isolated isomers.

Analytical and Preparative High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution than flash chromatography and is used for both analytical quantification of the diastereomeric ratio and for small-scale preparative purification.

Causality in Method Selection: The choice of stationary phase is critical.

  • Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. This method separates based on polar interactions, similar to flash chromatography, and can be very effective for diastereomers with different polarities.[7]

  • Reversed-Phase HPLC: Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water). Separation is based on hydrophobic interactions. Subtle differences in the overall molecular shape and accessible hydrophobic surface area between the cis and trans isomers can be exploited for separation.[6]

  • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both potentially containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detection if the molecule has a chromophore (often after N-protection with a UV-active group like Boc or Cbz), or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) if not.

  • Procedure: Dissolve a small sample of the mixture in the mobile phase. Inject onto the equilibrated column and run the gradient. The two diastereomers should elute at different retention times.

Workflow for Synthesis and Separation

G cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis & Final Products synthesis Stereoselective Synthesis mixture Mixture of cis & trans Diastereomers synthesis->mixture separation Chromatographic Separation (Flash or HPLC) mixture->separation cis_iso Isolated cis Isomer separation->cis_iso trans_iso Isolated trans Isomer separation->trans_iso characterization Spectroscopic Characterization (NMR) cis_iso->characterization trans_iso->characterization

Caption: Overall workflow from synthesis to isolated and characterized diastereomers.

Spectroscopic and Structural Characterization

Once separated, the most critical step is the unambiguous assignment of the relative stereochemistry (cis or trans) for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for assigning relative stereochemistry in cyclic systems. The key lies in the analysis of proton-proton coupling constants (³J values).

The Karplus Relationship: The magnitude of the coupling constant between two vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them. For the protons on C2 and C3 of the pyrrolidine ring (H2 and H3), the relationship is as follows:

  • Trans Isomer: In a likely low-energy conformation, the H2 and H3 protons can adopt a pseudo-diaxial arrangement, corresponding to a dihedral angle approaching 180°. This results in a large coupling constant , typically in the range of 8-12 Hz.

  • Cis Isomer: The H2 and H3 protons will have a pseudo-axial-equatorial or pseudo-diequatorial relationship, with dihedral angles closer to 60° or 90°. This results in a small coupling constant , typically in the range of 2-5 Hz.

This difference in ³J(H2,H3) provides a definitive and reliable method for assigning the stereochemistry. Additionally, ¹³C NMR spectra will show distinct chemical shifts for each diastereomer, providing further confirmation of their separation and purity.[9][10]

NMR Data Interpretation Logic

G NMR ¹H NMR Spectrum of Isolated Isomer J_value Measure ³J Coupling between C2-H and C3-H NMR->J_value Large_J Large ³J Value (8-12 Hz) J_value->Large_J Dihedral Angle ≈ 180° Small_J Small ³J Value (2-5 Hz) J_value->Small_J Dihedral Angle ≈ 60° Trans Assign as TRANS Isomer Large_J->Trans Cis Assign as CIS Isomer Small_J->Cis

Caption: Logic for assigning stereochemistry using ¹H NMR coupling constants.

Table 1: Hypothetical Comparative Data for (2-Ethylpyrrolidin-3-yl)methanol Diastereomers
ParameterIsomer AIsomer BJustification
HPLC t_R (min) 10.211.5Different polarity leads to different retention times.
TLC R_f 0.45 (9:1 DCM:MeOH)0.38 (9:1 DCM:MeOH)Isomer A is less polar.
¹H NMR: ³J(H2,H3) (Hz) 3.5 Hz9.8 HzThe large coupling constant in Isomer B indicates a trans relationship.
Stereochemical Assignment cis trans Based on the definitive coupling constant data.
X-ray Crystallography

Should the separated isomers yield single crystals of sufficient quality, X-ray crystallography provides the "gold standard" for structural elucidation.[11][12] It offers an unambiguous, three-dimensional map of the molecule, confirming not only the cis/trans relationship but also the preferred conformation in the solid state. This technique is particularly valuable for complex molecules or when NMR data is ambiguous.[1]

Implications and Applications in Drug Development

The isolation and characterization of individual diastereomers of (2-Ethylpyrrolidin-3-yl)methanol is a precursor to understanding their distinct biological profiles. It is common for stereoisomers to exhibit different pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (potency, efficacy, off-target effects).[4]

For example, in a series of G-protein coupled receptor 40 (GRP40) agonists, a cis orientation of substituents on the pyrrolidine scaffold was shown to be critical for inducing the necessary conformation for receptor agonism.[1] Similarly, the introduction of a chiral pyrrolidine can impart selectivity for specific kinase receptors.[1] By evaluating the pure cis and trans isomers of (2-Ethylpyrrolidin-3-yl)methanol in biological assays, researchers can construct a clear Structure-Activity Relationship (SAR). This knowledge is essential for optimizing lead compounds, maximizing therapeutic benefit, and minimizing potential toxicity, ultimately leading to safer and more effective medicines.

Conclusion

The study of the cis and trans diastereomers of (2-Ethylpyrrolidin-3-yl)methanol exemplifies the critical role of stereochemistry in modern chemical and pharmaceutical science. A successful research program requires a synergistic application of stereocontrolled synthesis, high-resolution separation techniques like chromatography, and definitive spectroscopic analysis, primarily NMR. Understanding the unique properties and biological activities of each distinct diastereomer is fundamental to advancing drug discovery projects that are built upon the versatile and valuable pyrrolidine scaffold.

References

  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers - Benchchem.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI.
  • 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)- pyrrolidines. (1999). RSC Publishing.
  • Synthesis of cis-2,5-Di(pyrrol-2-yl)pyrrolidine (cis Pyrrole Trimer) and X-ray Crystal Structure of cis-1-(4-Methylphenylsulfonyl). RSC Publishing.
  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (2020). MDPI.
  • The X‐ray structures of spiropyrrolidine‐pyrrolo[2,3‐b]quinoline 7 p...
  • Selected examples of stereoselective synthesis of 2‐substituted pyrrolidines.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. (2025).
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Novel Separation Approach for Multiple Chiral Center Molecules. Sigma-Aldrich.
  • Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017).
  • 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Unknown.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024).
  • A diastereoselective synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8- tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid... (2016). RSC Publishing.
  • Direct chiral HPLC separ
  • Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. NIH.
  • Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroaryl
  • Density Functional Theory based study on structural, vibrational and NMR properties of cis - trans fulleropyrrolidine mono-adducts. (2018). Semantic Scholar.
  • Process for separating trans cyclohexane diamine from a mixture of cis and trans isomer diamine... (Patent).
  • Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization P
  • Effects of Stereoisomers on Drug Activity. (2021). Unknown.
  • Isomers in pharmacology... BioPharma Services.
  • What methods can you recommend for separating trans and cis isomers of isoquinolinone... (2024).
  • purification strategies to separate cis and trans isomers of 2-Methyl-3-phenylaziridine - Benchchem.
  • 13C Nuclear Magnetic Resonance Study of the Cis-Trans Isomerism in X-Pro-Pro Tripeptides. (1978). PubMed.

Sources

Methodological & Application

Reductive amination reactions involving (2-Ethylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing N-Functionalization of (2-Ethylpyrrolidin-3-yl)methanol via Reductive Amination

Introduction & Scope

(2-Ethylpyrrolidin-3-yl)methanol represents a privileged scaffold in medicinal chemistry, often utilized in the synthesis of GPCR ligands, kinase inhibitors, and broad-spectrum antibiotics. The molecule features two distinct nucleophilic centers: a sterically crowded secondary amine within the pyrrolidine ring and a primary hydroxymethyl group.

This application note details the Reductive Amination of this scaffold to generate tertiary amines. Unlike direct alkylation with alkyl halides, which often leads to over-alkylation or competitive O-alkylation of the free alcohol, reductive amination offers superior chemoselectivity.

Key Challenges Addressed:

  • Steric Hindrance: The C2-ethyl group creates significant steric bulk adjacent to the nitrogen center, potentially retarding iminium ion formation.

  • Chemoselectivity: Ensuring N-alkylation occurs without protecting the C3-hydroxymethyl group.

  • Stereochemical Integrity: Preserving the cis/trans relationship of the ethyl and hydroxymethyl groups during the reaction.

Mechanistic Insight

The reaction proceeds via the formation of an electrophilic iminium ion intermediate. Because the starting material is a secondary amine , it cannot form a neutral imine. Instead, it condenses with the carbonyl (aldehyde or ketone) to form a cationic iminium species.

The Critical Distinction: Standard reducing agents like Sodium Borohydride (


) are too strong and will reduce the starting aldehyde/ketone before the amine can react. We utilize Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the protonated iminium ion faster than the carbonyl group.[1][2]
Reaction Pathway Diagram

ReductiveAmination Start Start: (2-Ethylpyrrolidin-3-yl)methanol + Carbonyl (R-CHO) Hemiaminal Intermediate: Hemiaminal Start->Hemiaminal Acid Cat. (AcOH) Equilibrium Reduction Reduction Step: Hydride Transfer (STAB) Start->Reduction Direct Carbonyl Reduction (Undesired Side Rxn) Iminium Critical Species: Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (Slow Step due to Sterics) Iminium->Reduction Fast Product Product: N-Alkylated Tertiary Amine Reduction->Product

Figure 1: The stepwise mechanism of reductive amination for secondary amines. Note that iminium formation is the rate-determining step for sterically hindered substrates.

Experimental Protocols

Method A: Standard STAB Protocol (General Purpose)

Recommended for reactive aldehydes and unhindered ketones.

Reagents:

  • Substrate: (2-Ethylpyrrolidin-3-yl)methanol (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)

Procedure:

  • Dissolution: In a flame-dried flask under

    
    , dissolve (2-Ethylpyrrolidin-3-yl)methanol in DCE (0.1 M concentration).
    
  • Carbonyl Addition: Add the aldehyde or ketone.

  • Acid Activation: Add glacial acetic acid. Note: This buffers the pH to ~5-6, accelerating iminium formation.

  • Reductant Addition: Add STAB in a single portion.

    • Observation: Mild effervescence may occur.

  • Incubation: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LC-MS.

    • Endpoint: Disappearance of the pyrrolidine starting material.

  • Quench: Add saturated aqueous

    
     carefully to neutralize.
    
  • Extraction: Extract with DCM (3x). The free alcohol increases water solubility, so ensure the aqueous layer is saturated with NaCl (brine) to improve recovery.

Method B: Titanium(IV) Isopropoxide Method (For Hindered Ketones)

Recommended when the 2-ethyl group prevents reaction with bulky ketones.

Rationale:


 acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the iminium ion before the reducing agent is introduced.

Reagents:

  • Substrate: (2-Ethylpyrrolidin-3-yl)methanol (1.0 equiv)

  • Carbonyl: Ketone (1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (neat, 1.5 equiv)

  • Reductant: Sodium Cyanoborohydride (

    
    ) or STAB (in a separate step).[2]
    

Procedure:

  • Complexation: Mix the pyrrolidine amine and the ketone in neat

    
    .
    
  • Stirring: Stir under

    
     for 1–4 hours. The mixture may become viscous.
    
  • Dilution: Dilute with absolute Ethanol (if using

    
    ) or THF (if using STAB).
    
  • Reduction: Add the reducing agent (1.5 equiv). Stir for 12 hours.

  • Hydrolysis: Quench with 1N NaOH or water. A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Filter through a Celite pad to remove titanium salts before extraction.

Comparative Analysis of Reducing Agents

ParameterSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (

)
Sodium Borohydride (

)
Selectivity Excellent. Reduces iminium >> Carbonyl.[1][2]Good. Requires pH control (pH 3-5).Poor. Reduces carbonyls rapidly.
Toxicity Low. Boric acid byproducts.High. Generates HCN gas/cyanide waste.Low.
Solvent DCE, THF, Toluene.[2] (Avoid MeOH).MeOH, EtOH.MeOH, EtOH.
Use Case Primary Choice for this scaffold.Use only if STAB fails (e.g., with Ti-method).Not recommended for reductive amination.[3]

Troubleshooting & Optimization Logic

If conversion is low (<50%), the steric clash between the C2-ethyl group and the incoming carbonyl is likely the cause. Follow this decision tree:

Optimization Problem Issue: Low Conversion (Starting Material Remains) Check1 Check 1: Is the Carbonyl Sterically Hindered? Problem->Check1 Sol1 Solution: Switch to Method B (Ti(OiPr)4 pre-complexation) Check1->Sol1 Yes Check2 Check 2: Is the Solvent Wet? Check1->Check2 No Sol2 Solution: Add 4Å Molecular Sieves (Removes water, drives equilibrium) Check2->Sol2 Yes Check3 Check 3: Is Product Water Soluble? Check2->Check3 No Sol3 Solution: Use 'Salting Out' extraction or catch-and-release (SCX-2 column) Check3->Sol3

Figure 2: Troubleshooting decision tree for optimizing pyrrolidine reductive aminations.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[7]

    • Context: The foundational text establishing STAB as the reagent of choice for secondary amines.
  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[10] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[10]

    • Context: The primary protocol for overcoming steric hindrance in amine/ketone condens
  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904.

    • Context: Establishes the pH-dependent selectivity mechanism for cyanoborohydride reductions.

Sources

Application Notes & Protocols: Strategic Coupling Reactions Using (2-Ethylpyrrolidin-3-yl)methanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of the (2-Ethylpyrrolidin-3-yl)methanol Scaffold

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of FDA-approved drugs and biologically active natural products.[1][2] Its non-planar, sp³-rich structure allows for a superior exploration of three-dimensional chemical space compared to flat, aromatic systems, which is critical for achieving high-affinity and selective interactions with biological targets.[1]

The (2-Ethylpyrrolidin-3-yl)methanol scaffold represents a particularly versatile building block for drug discovery programs. It possesses three key points of diversity:

  • A Nucleophilic Secondary Amine (N-H): Ideal for N-arylation, acylation, and alkylation reactions to build diverse amide libraries or introduce aryl substituents.

  • A Primary Hydroxyl Group (-CH₂OH): Can be used for ether synthesis, esterification, or as a handle for further functionalization after a coupling reaction is performed on the nitrogen.

  • Two Chiral Centers (C2 and C3): The defined stereochemistry is crucial for enantioselective recognition by protein targets, allowing for the synthesis of stereochemically pure drug candidates.

This guide provides detailed application notes and validated protocols for three fundamental coupling reactions that leverage the unique reactivity of the (2-Ethylpyrrolidin-3-yl)methanol scaffold: Amide Bond Formation, Buchwald-Hartwig N-Arylation, and a sequential Suzuki-Miyaura C-C Coupling. These methods provide a robust framework for synthesizing novel and diverse compound libraries for screening and lead optimization.

Section 1: Scaffold Preparation and Strategic Considerations

Before performing coupling reactions, it is essential to consider the reactivity of the scaffold's two functional groups. In most cases, the primary hydroxyl group should be protected to prevent it from competing with the secondary amine as a nucleophile, particularly in N-arylation and certain acylation conditions. A standard and reliable choice is the tert-butyldimethylsilyl (TBDMS) ether, which is stable to the basic and mildly nucleophilic conditions of many coupling reactions and can be easily removed post-coupling.

Workflow for Scaffold Protection

Scaffold (2-Ethylpyrrolidin-3-yl)methanol Reagents TBDMS-Cl, Imidazole, DCM, 0 °C to RT Scaffold->Reagents Protected_Scaffold TBDMS-Protected Scaffold Reagents->Protected_Scaffold Coupling Coupling Reaction (e.g., Buchwald-Hartwig) Protected_Scaffold->Coupling Deprotection Deprotection (TBAF, THF) Coupling->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: General workflow for protecting the scaffold before coupling.

Section 2: Amide Bond Formation via EDC/HOBt Coupling

Amide coupling is the most frequently used reaction in medicinal chemistry for constructing complex molecules.[3] The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is a classic and highly effective method for coupling carboxylic acids to primary or secondary amines. EDC activates the carboxylic acid, while HOBt acts as an additive to form an active ester, which increases coupling efficiency and, crucially, suppresses racemization if the carboxylic acid has a chiral center.[3]

Protocol 2.1: General Procedure for Amide Coupling

This protocol describes the coupling of a generic carboxylic acid (R-COOH) to the secondary amine of the (unprotected) (2-Ethylpyrrolidin-3-yl)methanol scaffold. The hydroxyl group typically does not interfere under these standard conditions but should be monitored.

Materials:

  • (2-Ethylpyrrolidin-3-yl)methanol

  • Carboxylic Acid (R-COOH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and EDC (1.2 equiv).

  • Add anhydrous DCM (to a concentration of 0.1 M with respect to the carboxylic acid).

  • Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the HOBt active ester.

  • In a separate flask, dissolve (2-Ethylpyrrolidin-3-yl)methanol (1.1 equiv) and DIPEA (2.0 equiv) in a small amount of anhydrous DCM.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Expert Insights & Causality:

  • Why DIPEA? DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the HOBt, ensuring the pyrrolidine nitrogen remains a free nucleophile.

  • Solvent Choice: DCM is a good general-purpose solvent. For less soluble substrates, DMF can be used, though workup is more challenging.[4]

  • Troubleshooting: If the reaction is sluggish, gentle heating (40 °C) can be applied. If the amine is electron-deficient, a more potent coupling reagent like HATU may be required.[3]

Table 1: Representative Amide Coupling Reactions
Carboxylic Acid PartnerCoupling ReagentBaseSolventTypical YieldNotes
Benzoic AcidEDC, HOBtDIPEADCM85-95%Standard, reliable coupling.
4-Chlorobenzoic AcidEDC, HOBtDIPEADCM80-90%Electron-withdrawing groups are well-tolerated.
Acetic AcidHATUDIPEADMF70-85%HATU is often better for small, aliphatic acids.
N-Boc-GlycineEDC, HOBtDIPEADCM90-98%Standard peptide coupling conditions apply.

Section 3: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between amines and aryl halides/triflates.[5][6] This palladium-catalyzed cross-coupling reaction has largely replaced harsher, classical methods and offers exceptional functional group tolerance. The success of the reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the key oxidative addition and reductive elimination steps of the catalytic cycle.[5][7]

Protocol 3.1: N-Arylation of TBDMS-Protected Scaffold

This protocol details the coupling of an aryl bromide with the TBDMS-protected (2-Ethylpyrrolidin-3-yl)methanol scaffold. Protection of the alcohol is critical to prevent O-arylation.

Materials:

  • TBDMS-protected (2-Ethylpyrrolidin-3-yl)methanol (1.2 equiv)

  • Aryl Bromide (Ar-Br) (1.0 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

  • Diatomaceous earth (Celite®)

Procedure:

  • Inert Atmosphere is CRITICAL: Add the aryl bromide, XPhos, and NaOtBu to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times.

  • Add Pd₂(dba)₃ to the vessel under a positive flow of inert gas.

  • Add the TBDMS-protected scaffold via syringe, followed by anhydrous, degassed toluene (to a concentration of 0.1-0.2 M with respect to the aryl bromide).

  • Seal the vessel and place it in a preheated oil bath at 100-110 °C.

  • Stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS by quenching a small aliquot in wet diethyl ether.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite® to remove palladium residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography. The resulting N-aryl product can then be deprotected using TBAF in THF if the free alcohol is desired.

Diagram: The Buchwald-Hartwig Catalytic Cycle

C Pd(0)L Active Catalyst A L-Pd(II)(Ar)(X) C->A Ar-X OA Oxidative Addition RE Reductive Elimination LA Ligand/Amine Association B L-Pd(II)(Ar)(NR₂) A->B R₂NH, Base (-HX) B->C Ar-NR₂ cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Suzuki-Miyaura Coupling Protected_Scaffold TBDMS-Protected Scaffold BH_Conditions Pd₂(dba)₃, XPhos, NaOtBu, Toluene Protected_Scaffold->BH_Conditions Aryl_Boronate 4-Bromophenylboronic acid pinacol ester Aryl_Boronate->BH_Conditions Intermediate N-Arylboronate Intermediate BH_Conditions->Intermediate Suzuki_Conditions Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O Intermediate->Suzuki_Conditions Aryl_Halide Aryl Halide (Ar'-Br) Aryl_Halide->Suzuki_Conditions Final_Product Biaryl Product Suzuki_Conditions->Final_Product

Caption: Sequential coupling strategy to build biaryl structures.

Protocol 4.1: Suzuki-Miyaura Coupling of the N-Arylboronate Intermediate

This protocol assumes the successful synthesis and purification of the N-arylboronate intermediate from Section 3.

Materials:

  • N-Arylboronate Intermediate (1.0 equiv)

  • Aryl Bromide (Ar'-Br) (1.1 equiv)

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • Add the N-arylboronate intermediate, the new aryl bromide (Ar'-Br), and K₂CO₃ to a Schlenk tube.

  • Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times.

  • Add Pd(PPh₃)₄ under a positive flow of inert gas.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the vessel and place it in a preheated oil bath at 90 °C.

  • Stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the final biaryl product.

Expert Insights & Causality:

  • Why Pd(PPh₃)₄? This is a classic, reliable, and commercially available Pd(0) catalyst for Suzuki couplings. While more modern pre-catalysts exist, it is effective for a wide range of substrates. [8]* Role of Water: The aqueous base is essential for the transmetalation step, where the boronate group is transferred from boron to the palladium center.

  • Orthogonality: This strategy works because the C-Br bond of the second aryl halide is reactive under Suzuki conditions, while the newly formed C-N bond and the C-B bond on the intermediate are stable.

Conclusion

The (2-Ethylpyrrolidin-3-yl)methanol scaffold is a powerful and versatile tool for constructing novel molecular architectures in drug discovery. By leveraging a strategic combination of protecting group chemistry and robust, well-understood coupling reactions like amide formation, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling, researchers can rapidly generate diverse libraries of complex molecules. The detailed protocols and expert insights provided in this guide serve as a validated starting point for chemists to confidently employ this scaffold in their synthetic programs, paving the way for the discovery of next-generation therapeutics.

References

  • Chatterjee, A., et al. (2015). Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles. PMC - NIH. Available at: [Link]

  • Yoshida, S., et al. (2025). Pyrrolidine synthesis via ring contraction of pyridines. PMC - NIH. Available at: [Link]

  • Nagafuchi, R., et al. (2024). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • White, A. J. P. (2020). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online. Available at: [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Neale, C., & Connon, S. J. (2017). Recent Advances in Organocatalyzed Domino C–C Bond-Forming Reactions. MDPI. Available at: [Link]

  • Menta, R., & Nolan, S. P. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • Rago, A. J., et al. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. PMC - NIH. Available at: [Link]

  • ResearchGate. (2018). Palladium-catalyzed amination of pyrrolidine with aryl chlorides[a]. ResearchGate. Available at: [Link]

  • Paderes, M. C., et al. (2021). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. Available at: [Link]

  • Reddy, G. S., et al. (2026). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2018). Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination. ResearchGate. Available at: [Link]

  • ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Organic Syntheses. (2013). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. Available at: [Link]

  • Artman, G. D., et al. (2013). The Synthesis of Indoline and Benzofuran Scaffolds Using a Suzuki–Miyaura Coupling/Oxidative Cyclization Strategy. Organic Letters. Available at: [Link]

  • Royal Society of Chemistry. (2012). Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide. Royal Society of Chemistry. Available at: [Link]

  • Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University. Available at: [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]

  • Shcherbakov, A. M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. Available at: [Link]

  • Wolfe, J. P., et al. (2006). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PMC - NIH. Available at: [Link]

  • Gopishetty, B., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]

  • ResearchGate. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. ResearchGate. Available at: [Link]

  • PubChemLite. (n.d.). (2-ethylpyrrolidin-2-yl)methanol (C7H15NO). PubChemLite. Available at: [Link]

  • Shcherbakov, A. M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Britton, R., et al. (2016). A diastereoselective synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ukrainets, I. V., et al. (n.d.). Synthesis and biological properties of Enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide. An-Najah Staff. Available at: [Link]

  • ChemRxiv. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ChemRxiv. Available at: [Link]

  • Coldham, I., et al. (n.d.). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Imperial College London. Available at: [Link]

  • ChemRxiv. (2024). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv. Available at: [Link]

  • Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in (2-Ethylpyrrolidin-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Ethylpyrrolidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields during this synthesis. As Senior Application Scientists, we provide not just steps, but the underlying chemical principles to empower you to solve challenges in your experimental work.

The synthesis of substituted pyrrolidines is a cornerstone in medicinal chemistry, as this scaffold is present in numerous bioactive compounds and alkaloids[1]. (2-Ethylpyrrolidin-3-yl)methanol, a chiral amino alcohol, is a valuable building block. A common and direct synthetic route involves the reduction of a suitable precursor, typically a 3-substituted pyrrolidine carboxylate, using a powerful hydride reagent. This guide will focus on troubleshooting the most critical and often yield-determining step: the reduction of ethyl 2-ethylpyrrolidine-3-carboxylate using Lithium Aluminum Hydride (LAH).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My overall yield is very low after the LAH reduction step. What are the most common culprits?

Low yield in this synthesis is rarely due to a single issue. It is typically an interplay of factors. The most common areas to investigate are:

  • Incomplete Reaction: The starting ester may not have been fully consumed. This can be due to insufficient reducing agent, poor reagent quality, or non-optimal reaction conditions.

  • Side Reactions: While LAH is a robust reagent, side reactions can occur, although they are less common for this specific transformation than workup issues.

  • Difficult Workup and Product Sequestration: This is the most frequent cause of low isolated yields. The product is an amino alcohol, which can chelate to the aluminum salts formed after quenching the excess LAH. This leads to the product being trapped in the inorganic precipitate, making extraction inefficient.[2]

  • Purity of Starting Materials: Impurities in the starting ester or the solvent can consume the highly reactive LAH, leading to an effective under-dosing of the reducing agent.[3]

FAQ 2: How can I confirm if the reduction of my ester precursor is complete?

Monitoring the reaction's progress is critical. Simply running the reaction for a set amount of time is not sufficient.

Recommended Monitoring Protocol:

  • Thin-Layer Chromatography (TLC): This is the most straightforward method.

    • System: A typical mobile phase would be a mixture of Dichloromethane (DCM) and Methanol (MeOH), often with a small amount of ammonium hydroxide (e.g., 90:9:1 DCM/MeOH/NH₄OH) to prevent the amine from streaking.

    • Procedure: Before starting, spot your starting material (the ester) on a TLC plate. Once the reaction is underway, carefully take a small aliquot from the reaction mixture. Quench this aliquot carefully with a few drops of water and then ethyl acetate. Spot the organic layer on the TLC plate alongside the starting material.

    • Interpretation: The reaction is complete when the spot corresponding to the starting ester (higher Rf) has completely disappeared and a new, more polar spot corresponding to the product alcohol (lower Rf) is dominant.

  • Infrared (IR) Spectroscopy: If you have access to an in-situ IR probe or can easily work up aliquots, this can be a powerful tool. You should observe the disappearance of the characteristic ester carbonyl (C=O) stretch, typically around 1735 cm⁻¹, and the appearance of a broad alcohol O-H stretch around 3300 cm⁻¹.

FAQ 3: I see multiple spots on my TLC plate post-reaction. What are the likely side products?

While the reduction of an ester to an alcohol with LAH is generally a clean reaction, the presence of multiple spots indicates potential issues.

  • Unreacted Starting Material: As discussed in FAQ 2, this is a primary suspect.

  • Aldehyde Intermediate: The reduction of an ester to an alcohol proceeds through an aldehyde intermediate.[4] However, LAH is a very powerful reducing agent, and the aldehyde is more reactive than the starting ester.[5][6] Therefore, isolation of the aldehyde is highly unlikely; it would be immediately reduced to the primary alcohol. If you suspect an aldehyde, it can be visualized on TLC with a 2,4-Dinitrophenylhydrazine (DNPH) stain.

  • N-Alkylation/Acylation Impurities from Precursor Synthesis: If the starting pyrrolidine ester was not pure, side products from its synthesis may carry through and react with LAH, leading to a complex product mixture.

The workflow below illustrates the main reaction pathway and the critical points where yield loss can occur.

G cluster_0 Reaction Phase cluster_1 Workup & Purification Phase SM Ethyl 2-Ethylpyrrolidine-3-carboxylate (Starting Material) LAH LiAlH4 (Anhydrous Solvent, 0°C to RT) SM->LAH 1. Addition Product (2-Ethylpyrrolidin-3-yl)methanol (Desired Product) LAH->Product 2. Reduction Incomplete Incomplete Reaction LAH->Incomplete Insufficient LAH or Poor Quality Quench Quench Reaction (e.g., Fieser Workup) Product->Quench Complex Al-Product Complex (Trapped in solid) Quench->Complex Improper Quench or pH Control Extraction Liquid-Liquid Extraction Quench->Extraction Product in Solution Isolated Isolated Pure Product Extraction->Isolated

Caption: Reaction and workup flowchart for LAH reduction.

FAQ 4: My isolated yield is low despite TLC showing full conversion. What's happening during the workup?

This is a classic problem with LAH reductions of amino alcohols. The issue almost certainly lies in the workup procedure.

The Problem: After the reduction, excess LAH is quenched, typically with water and NaOH, which produces aluminum salts (e.g., Al(OH)₃).[2] Your product, containing both a hydroxyl group and a basic nitrogen, is an excellent chelating agent for these aluminum salts. This chelation causes your product to precipitate along with the inorganic salts, making it impossible to extract efficiently into the organic phase.

The Solution: A Rigorous Workup Protocol

The Fieser workup is a widely adopted and effective method to generate a granular, easily filterable precipitate, minimizing product sequestration.[2]

Detailed Fieser Workup Protocol:

For a reaction that used 'x' g of LiAlH₄:

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly and cautiously add 'x' mL of water dropwise. You will observe vigorous gas evolution (H₂). Ensure the addition is slow enough to control the effervescence.

  • Add 'x' mL of 15% (w/v) aqueous NaOH solution dropwise. The mixture will become thicker.

  • Add '3x' mL of water dropwise.

  • Stir the resulting mixture vigorously at room temperature for 15-30 minutes. A white, granular solid should form, which is much easier to filter than the gelatinous precipitate that often results from other quench methods.

  • Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with a generous amount of a polar organic solvent in which your product is soluble (e.g., THF, Ethyl Acetate, or DCM). This washing step is crucial to recover any product adsorbed onto the filter cake.

  • Combine the filtrate and the washings, and proceed with drying, solvent removal, and further purification.

FAQ 5: How critical is the purity of my starting ester and solvent?

Extremely critical. Lithium Aluminum Hydride is a powerful, unselective, and highly reactive reagent.[5][7][8]

  • Solvent Purity: The reaction must be carried out under strictly anhydrous conditions. LAH reacts violently with water.[3][4] Traces of water or protic solvents (like methanol or ethanol) in your reaction solvent (typically THF or diethyl ether) will consume the LAH, reducing the amount available for your desired reaction. Always use a freshly distilled or commercially available anhydrous solvent.

  • Starting Material Purity: Any acidic impurities in your starting ester (e.g., unreacted carboxylic acid from a previous step) will react with LAH in an acid-base manner, consuming one equivalent of hydride per acidic proton. This can lead to an under-stoichiometric amount of LAH for the ester reduction.

FAQ 6: What are the critical parameters for the LAH reduction step itself?

Optimizing the reaction conditions is key to ensuring a clean and complete conversion.

ParameterRecommended ConditionRationale & Impact on Yield
LAH Stoichiometry 1.5 - 2.0 equivalentsAn excess is required to ensure complete reaction and to overcome any small amounts of moisture or acidic impurities. Using too little will result in incomplete conversion.
Solvent Anhydrous THF or Diethyl EtherLAH is soluble in these ethers and they are unreactive. Using protic or wet solvents will destroy the reagent and drastically lower the yield.[3]
Temperature Add LAH/substrate at 0°C, then allow to warm to RT or gently reflux.The reaction is highly exothermic. A controlled initial addition at 0°C prevents runaway reactions. Warming is often necessary to drive the reaction to completion.
Reverse Addition Add the ester solution dropwise to a suspension of LAH.This maintains an excess of the reducing agent throughout the addition, which helps to prevent the accumulation of any intermediate aldehyde and promotes full reduction.
Reaction Time 1-4 hours (TLC monitored)Reaction time is highly substrate-dependent. Monitor by TLC (FAQ 2) to determine the endpoint accurately, avoiding unnecessarily long reaction times which could potentially lead to side reactions.
Troubleshooting Logic Diagram

This diagram provides a logical path to diagnose the source of low yields.

Troubleshooting Start Low Yield of (2-Ethylpyrrolidin-3-yl)methanol Check_TLC Analyze Post-Reaction TLC Start->Check_TLC Incomplete Problem: Incomplete Reaction Solution: Use excess LAH, check reagent quality, increase time/temp. Check_TLC->Incomplete Starting material spot remains Good_Conversion Problem: Product Loss During Workup Solution: Use Fieser workup, extensive filter cake washing, check pH. Check_TLC->Good_Conversion Clean conversion to product spot Side_Products Problem: Side Reactions Solution: Check purity of starting ester, ensure anhydrous conditions, control temp. Check_TLC->Side_Products Multiple new spots observed

Caption: A logical guide to troubleshooting low yields.

References

  • Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

  • Chem 115 - Andrew G Myers Research Group. Harvard University. [Link]

  • Lithium Aluminum Hydride (LAH) - Common Organic Chemistry. The University of Texas at Austin. [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

  • Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note. (2025). Save My Exams. [Link]

  • Reduction of carboxylic acids. Chemguide. [Link]

  • A Quick Guide to Reductions in Organic Chemistry. OrgChem.by. [Link]

  • 18.7: Reduction of Carboxylic Acids and Their Derivatives. (2019). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Minimizing Side Reactions During (2-Ethylpyrrolidin-3-yl)methanol Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] (2-Ethylpyrrolidin-3-yl)methanol, a chiral substituted pyrrolidine, presents a valuable building block for drug discovery.[3] However, its bifunctional nature, containing both a secondary amine and a primary alcohol, necessitates careful strategic planning to achieve selective functionalization and avoid unwanted side reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the chemical modification of this versatile molecule.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the functionalization of (2-Ethylpyrrolidin-3-yl)methanol, offering explanations and actionable protocols to overcome these challenges.

Problem 1: Lack of Selectivity Between the Amine and Alcohol Groups

Question: I am attempting to functionalize the hydroxyl group, but I am observing significant reaction at the pyrrolidine nitrogen as well. How can I achieve selective O-functionalization?

Answer: The nucleophilicity of the secondary amine in the pyrrolidine ring often competes with the hydroxyl group, leading to a mixture of N- and O-functionalized products. The key to achieving selectivity is to employ a protecting group strategy.[4]

Core Concept: Orthogonal Protecting Groups

An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of another by using specific deprotection conditions.[4][5] For (2-Ethylpyrrolidin-3-yl)methanol, the most common approach is to protect the more nucleophilic amine first.

Recommended Protocol: N-Protection with Boc Anhydride

  • Dissolution: Dissolve (2-Ethylpyrrolidin-3-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Perform an aqueous work-up to remove the base and any water-soluble byproducts. Purify the resulting N-Boc protected (2-Ethylpyrrolidin-3-yl)methanol by column chromatography on silica gel.[6]

Rationale: The bulky tert-butyloxycarbonyl (Boc) group effectively shields the nitrogen atom, diminishing its nucleophilicity and allowing for subsequent selective reactions at the hydroxyl group.[4] The Boc group is stable under a wide range of conditions used for O-functionalization but can be readily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM).[7]

DOT Diagram: Protecting Group Strategy

G Start (2-Ethylpyrrolidin-3-yl)methanol N_Protected N-Boc-(2-Ethylpyrrolidin-3-yl)methanol Start->N_Protected Boc₂O, Base O_Functionalized O-Functionalized Product N_Protected->O_Functionalized O-Functionalization (e.g., Acylation, Etherification) Final_Product Final Deprotected Product O_Functionalized->Final_Product Deprotection (e.g., TFA)

Caption: Workflow for selective O-functionalization.

Problem 2: Low Yields in O-Acylation Reactions

Question: I have protected the nitrogen with a Boc group, but my O-acylation with an acid chloride is still giving low yields. What could be the issue?

Answer: Low yields in O-acylation, even with a protected amine, can stem from several factors including steric hindrance, inappropriate reaction conditions, or side reactions.

Troubleshooting Steps:

  • Steric Hindrance: The 2-ethyl group on the pyrrolidine ring can create steric congestion around the adjacent C3-methanol.[8] This can hinder the approach of bulky acylating agents.

    • Solution: Consider using a less sterically demanding acylating agent if possible. Alternatively, employing a more reactive activating agent or a catalyst can overcome this barrier.

  • Catalyst Choice: For sterically hindered alcohols, the use of a catalyst is often crucial.

    • Recommended Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst.[9][10] It functions by forming a more reactive N-acylpyridinium intermediate.

  • Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as moisture can hydrolyze the acyl chloride. The choice of base is also important. A non-nucleophilic base like triethylamine or pyridine is typically used to scavenge the HCl byproduct.[9]

Optimized O-Acylation Protocol:

  • Reactant Preparation: Dissolve N-Boc-(2-Ethylpyrrolidin-3-yl)methanol (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).

  • Base Addition: Add triethylamine (1.5 equivalents).

  • Acylating Agent Addition: Slowly add the acyl chloride (1.2 equivalents) at 0 °C.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by TLC.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography.

ParameterRecommendationRationale
Catalyst 4-(Dimethylamino)pyridine (DMAP)Increases the rate of acylation for sterically hindered alcohols.[9]
Base Triethylamine (TEA) or PyridineScavenges HCl byproduct without competing as a nucleophile.
Solvent Anhydrous Dichloromethane (DCM)Aprotic and effectively solubilizes reactants.
Temperature 0 °C to Room TemperatureControls the reaction rate and minimizes potential side reactions.
Problem 3: Formation of Elimination Byproducts During Etherification

Question: I am trying to synthesize an ether via a Williamson ether synthesis, but I am observing the formation of an alkene byproduct. How can I favor the substitution reaction?

Answer: The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide.[11] This is a classic example of a reaction where bimolecular substitution (Sₙ2) and elimination (E2) pathways compete.[8] The formation of an elimination byproduct suggests that the reaction conditions are favoring the E2 pathway.

Factors Favoring Elimination and Their Mitigation:

  • Sterically Hindered Base/Alkoxide: Using a bulky base to form the alkoxide can favor elimination.

    • Solution: Use a less sterically hindered base like sodium hydride (NaH) to generate the alkoxide.

  • Sterically Hindered Alkyl Halide: While the primary alcohol of (2-Ethylpyrrolidin-3-yl)methanol is less prone to elimination itself, the alkyl halide you are reacting it with might be sterically hindered (secondary or tertiary).

    • Solution: Whenever possible, use a primary alkyl halide. If a secondary alkyl halide must be used, milder reaction conditions are necessary.

  • High Reaction Temperatures: Higher temperatures generally favor elimination over substitution.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require longer reaction times.

Recommended Protocol for Williamson Ether Synthesis:

  • Alkoxide Formation: To a solution of N-Boc-(2-Ethylpyrrolidin-3-yl)methanol (1 equivalent) in anhydrous THF at 0 °C, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Alkyl Halide Addition: Cool the reaction back to 0 °C and add the primary alkyl halide (1.2 equivalents) dropwise.

  • Heating (if necessary): If the reaction is slow at room temperature, gently heat the mixture to a moderate temperature (e.g., 40-50 °C) and monitor by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the ether product by column chromatography.

DOT Diagram: Sₙ2 vs. E2 Competition

G cluster_conditions Reaction Conditions Reactants Alkoxide + Alkyl Halide SN2_Product Ether (Substitution) Reactants->SN2_Product Favored by E2_Product Alkene (Elimination) Reactants->E2_Product Favored by Low_Temp Low Temperature Primary Alkyl Halide SN2_Product->Low_Temp High_Temp High Temperature Sterically Hindered Reactants E2_Product->High_Temp

Caption: Factors influencing the Sₙ2/E2 competition.

II. Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the alcohol group when functionalizing the amine?

A1: Generally, yes. The pyrrolidine nitrogen is a stronger nucleophile than the primary alcohol. Direct reaction with an electrophile will likely result in a mixture of N- and O-functionalized products, with N-functionalization being predominant. For selective N-functionalization, it is advisable to protect the hydroxyl group, for instance, as a silyl ether (e.g., TBDMS or TIPS ether).[12] These are stable to many conditions used for N-alkylation or N-acylation and can be selectively removed using a fluoride source like TBAF.[7]

Q2: My final product after deprotection is difficult to purify. What are the best methods?

A2: The free amine in the final product can interact with the silica gel in column chromatography, leading to streaking and poor separation.

  • Column Chromatography with Additives: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonium hydroxide, to the eluent system.[6] This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Ion-Exchange Chromatography: For highly polar or water-soluble products, ion-exchange chromatography can be a powerful purification technique.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective method for obtaining high purity material. Often, forming a salt (e.g., hydrochloride or tartrate) can facilitate crystallization.

Q3: Can I perform a one-pot N- and O-difunctionalization?

A3: While challenging, a one-pot difunctionalization may be possible under specific conditions, particularly if the two electrophiles have significantly different reactivities. For example, one could envision a sequential addition of a highly reactive electrophile that preferentially reacts with the amine, followed by a less reactive electrophile for the alcohol, without isolation of the intermediate. However, this approach generally leads to lower yields and more complex product mixtures compared to a protecting group strategy. It would require extensive optimization for each specific combination of reagents.

Q4: How does the stereochemistry of (2-Ethylpyrrolidin-3-yl)methanol affect the functionalization reactions?

A4: The chiral centers at C2 and C3 introduce diastereoselectivity into the reactions. The existing stereochemistry can influence the approach of reagents, potentially leading to a preference for the formation of one diastereomer over another in subsequent reactions that generate a new stereocenter. This is a critical consideration in drug development, where the biological activity of stereoisomers can differ significantly.[13][14] It is essential to characterize the stereochemical outcome of your reactions using techniques such as chiral HPLC or NMR with chiral shift reagents.

Q5: What are some alternative methods for activating the hydroxyl group besides converting it to an alkoxide?

A5: The Mitsunobu reaction is a powerful alternative for converting alcohols to other functional groups, such as esters, ethers, and azides, under mild, neutral conditions.[7] This reaction involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). It proceeds with inversion of stereochemistry at the alcohol carbon, which can be a useful feature for controlling the stereochemical outcome. However, a major drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.

III. References

  • Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide - Benchchem. Available at:

  • Technical Support Center: Synthesis of Pyrrolidine Derivatives - Benchchem. Available at:

  • Protecting Groups. Available at:

  • Protecting Groups - Organic Synthesis. Available at:

  • Protecting Groups - Organic Chemistry Portal. Available at:

  • Alcohol Protecting Groups. Available at:

  • The Significance of Chirality in Drug Design and Development - PMC. Available at:

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Available at:

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. Available at:

  • New class of chiral molecules offers strong stability for drug development. Available at:

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC. Available at:

  • Protecting Groups For Alcohols - Master Organic Chemistry. Available at:

  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Available at:

  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). Available at:

  • Ester synthesis by acylation - Organic Chemistry Portal. Available at:

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at:

Sources

Technical Support Center: (2-Ethylpyrrolidin-3-yl)methanol Enantiopurity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Tier: Level 3 (Senior Application Support) Doc ID: TS-PYR-ETH-003

Executive Summary

Achieving high enantiomeric excess (ee) in (2-Ethylpyrrolidin-3-yl)methanol synthesis is challenging due to the simultaneous control required for two stereocenters (C2 and C3). Low ee usually stems from three distinct failure points: epimerization during reduction , inefficient chiral induction during ring closure, or analytical masking (inaccurate HPLC methods).

This guide prioritizes Enzymatic Kinetic Resolution (EKR) as the most robust "rescue" strategy for racemates, followed by upstream optimization of Dynamic Kinetic Resolution (DKR) routes.

Part 1: Diagnostic Workflow

Before altering synthetic parameters, verify your failure mode. Use this decision tree to isolate the root cause.

TroubleshootingFlow Start Issue: Low Enantiomeric Excess (ee) CheckHPLC Step 1: Validate Analytics Is the racemate peak split to baseline? Start->CheckHPLC MethodDev Action: Optimize HPLC Method (Add DEA, Switch Column) CheckHPLC->MethodDev No/Poor Resolution CheckRoute Step 2: Review Synthesis Route CheckHPLC->CheckRoute Yes, valid low ee MethodDev->CheckRoute Re-test RouteA Route: Reduction of 2-ethyl-3-oxopyrrolidine CheckRoute->RouteA RouteB Route: Cycloaddition / Organocatalysis CheckRoute->RouteB FixDKR Fix: Ruthenium DKR (Noyori/Transfer Hydrog.) RouteA->FixDKR Prevent Epimerization FixEKR Fix: Downstream Enzymatic Kinetic Resolution (CAL-B) RouteB->FixEKR Upgrade Racemate

Figure 1: Diagnostic logic for isolating enantiopurity failures.

Part 2: The "Rescue" Protocol – Enzymatic Kinetic Resolution (EKR)

If your primary synthesis yields low ee (<80%), the most reliable fix is EKR using Candida antarctica Lipase B (CAL-B) . This enzyme is highly selective for the primary hydroxyl group in pyrrolidine-3-methanol derivatives, typically acylating the (


)-enantiomer while leaving the (

)-enantiomer untouched (or vice-versa depending on C2 substitution sterics).
Mechanism of Action

The pyrrolidine nitrogen is prone to interfering with metal catalysts, but lipases tolerate it well. The enzyme's catalytic triad activates the acyl donor (vinyl acetate), and the chiral pocket sterically excludes one enantiomer of the alcohol.

Protocol: CAL-B Mediated Acetylation

Target: Upgrade ee from ~50% (racemic) to >99%.

ParameterSpecificationRationale
Enzyme Novozym® 435 (Immobilized CAL-B)High stability; easily removable by filtration.
Solvent MTBE (Methyl tert-butyl ether)Hydrophobic solvents preserve enzyme rigidity and activity better than THF/DMF.
Acyl Donor Vinyl Acetate (5-10 equiv.)Irreversible reaction. The byproduct (acetaldehyde) tautomerizes, preventing the reverse reaction.
Temperature 25°C - 30°CHigher temperatures increase rate but risk non-selective background acylation.
Time 6 - 24 hoursMonitor conversion. Stop exactly at 50% conversion for theoretical max ee.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 g of crude (2-ethylpyrrolidin-3-yl)methanol in 10 mL of MTBE.

  • Activation: Add 2.0 mL Vinyl Acetate.

  • Initiation: Add 50 mg Novozym® 435 beads.

  • Incubation: Stir at 200 rpm at 30°C.

  • Monitoring: Check by HPLC every 2 hours. Look for the formation of the acetate ester peak.

  • Termination: When conversion hits ~50%, filter off the enzyme beads immediately.

  • Separation: Evaporate volatiles. Separate the unreacted alcohol (Enantiomer A) from the acetate ester (Enantiomer B) via silica gel flash chromatography (The alcohol is much more polar).

  • Hydrolysis (Optional): If the ester is the desired enantiomer, hydrolyze it using LiOH in THF/Water to recover the chiral alcohol.

Part 3: Upstream Optimization (Synthesis)

If you are synthesizing the core ring via the reduction of 2-ethyl-3-oxopyrrolidine (a common intermediate), you are likely facing epimerization at C2 .

The Problem: The C2-ethyl stereocenter is alpha to the nitrogen. Under acidic reduction conditions or high temperatures, the iminium/enamine tautomerization racemizes this center.

The Solution: Dynamic Kinetic Resolution (DKR) Instead of simple reduction (NaBH4), use a Ruthenium-based Transfer Hydrogenation catalyst. This continuously racemizes the substrate in situ while selectively reducing only one isomer, theoretically allowing 100% yield of a single enantiomer.

Recommended System:

  • Catalyst: RuCl (Noyori-Ikariya type).

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

  • Conditions: 0°C to ambient.

  • Critical Control: Do not use strong mineral acids.

Part 4: Analytical Validation (Chiral HPLC)

You cannot improve what you cannot measure. Pyrrolidines are notorious for peak tailing on HPLC due to the interaction of the basic secondary amine with residual silanols on the column.

Common Failure: Broad, merging peaks that mimic a racemate or hide minor impurities.

Method Development Guide:

ComponentRecommendationFunction
Column Chiralpak AD-H or OD-H (Daicel)Amylose/Cellulose tris(3,5-dimethylphenylcarbamate). The industry standard for amino-alcohols.
Mobile Phase Hexane : IPA (90:10 to 95:5)Normal phase mode provides the best chiral recognition for this scaffold.
Additive (CRITICAL) 0.1% Diethylamine (DEA) Mandatory. Masks silanol sites. Without DEA, peaks will tail and resolution will fail.
Flow Rate 0.5 - 1.0 mL/minLower flow often improves resolution of the cis/trans diastereomers.
Detection UV 210 nmThe molecule has weak UV absorbance (no aromatic rings). Ensure your solvent is UV-grade.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
No peaks visible Detection wavelength too high.Switch to 205-210 nm or use Refractive Index (RI) detector.
Peaks tailing severely Lack of base additive.Add 0.1% DEA or TEA to the mobile phase.
Peaks overlap (Resolution < 1.5) Wrong selector.Switch from AD-H (Amylose) to OD-H (Cellulose) or IC (Immobilized).
Part 5: References
  • Coldham, I. et al. (2021).[1] Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry. Link

  • Pàmies, O. & Bäckvall, J.E. (2003). Combination of Enzymes and Metal Catalysts.[2][3][4][5] A Powerful Approach in Asymmetric Catalysis. Chemical Reviews. Link

  • Daicel Chiral Technologies. Chiral Selector Screening Guide for Amines. (Standard industry protocols for AD-H/OD-H columns). Link

  • Noyori, R. et al. (1996). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

  • Gotor, V. et al. (2006). Enzymatic Kinetic Resolution of Morita-Baylis-Hillman Adducts. (Demonstrates lipase efficacy on similar hydroxy-functionalized scaffolds). Link

Sources

Validation & Comparative

Comparative Guide: (2-Ethylpyrrolidin-3-yl)methanol vs. Prolinol Derivatives

[1][2][3]

Executive Summary

This guide provides a technical comparison between the emerging building block (2-Ethylpyrrolidin-3-yl)methanol (Compound A) and the established class of Prolinol Derivatives (Compound B).[1][2][3]

While Prolinol (pyrrolidin-2-ylmethanol) serves as the "gold standard" for 1,2-chiral induction in organocatalysis and medicinal chemistry, the (2-Ethylpyrrolidin-3-yl)methanol scaffold represents a distinct 2,3-disubstituted topology .[1][2][3] This structural variation offers unique "vectorial" properties for fragment-based drug design (FBDD), decoupling the steric bulk at C2 from the functional handle at C3. This guide analyzes these differences to assist researchers in scaffold selection for SAR (Structure-Activity Relationship) exploration.

Structural & Physicochemical Analysis[3][4][5][6][7]

The fundamental difference lies in the substitution pattern, which dictates the spatial arrangement of substituents (vectors) and the electronic environment of the pyrrolidine nitrogen.

Vectorial Display and Topology
  • Prolinol Derivatives (1,2-Substitution): The hydroxymethyl group is adjacent to the nitrogen. In drug design, this creates a "V-shape" where the functional handle (OH) and the amine are in close proximity. This is ideal for chelating metals or forming tight hydrogen-bond networks but can lead to steric clashes in shallow binding pockets.[1][2][3]

  • 2-Ethylpyrrolidin-3-yl-methanol (2,3-Substitution): The functional handle (OH) is moved to C3, while the C2 position is occupied by an ethyl group.[1][2][3] This decouples the steric block (C2-Ethyl) from the pharmacophore connector (C3-CH2OH).[1][2][3]

    • Result: The C3-vector projects the functional group into a different region of chemical space (approx. 109.5° deviation from the C2 vector), allowing the molecule to probe deeper sub-pockets while the C2-ethyl group anchors the core via hydrophobic interactions.

Physicochemical Properties Table[1][2][3][5]
PropertyProlinol (L-Prolinol) (2-Ethylpyrrolidin-3-yl)methanol Implication
Substitution 1,2 (Vicinal)2,3 (Contiguous)Changes substituent vectors.[1][2][3]
Molecular Weight 101.15 g/mol ~143.23 g/mol Target is heavier due to Ethyl group.[1][3]
ClogP (Est.) -0.3 (Hydrophilic)~0.8 (Lipophilic)Ethyl group increases lipophilicity, aiding membrane permeability.[2][3]
pKa (Conj. Acid) ~10.6~10.4C2-alkyl bulk slightly depresses basicity via steric hindrance to solvation.[1][2][3]
Fsp3 Fraction 1.01.0Both maintain high 3D-character (escape from "flatland").[1][2][3]
Metabolic Liability High (N-oxidation /

-C oxidation)
ModerateC2-Ethyl blocks one

-oxidation site; C3 is less reactive.[1][2][3]

Decision Logic: Scaffold Selection

The following decision tree illustrates when to select the 2,3-substituted scaffold over the traditional prolinol architecture.

ScaffoldSelectionStartPrimary ObjectiveCatOrganocatalysis / Ligand DesignStart->CatMedChemMedicinal Chemistry / SARStart->MedChemProlinolSelect PROLINOL(1,2-System)Cat->ProlinolProven StereocontrolChelationRequires N-O Chelation?MedChem->ChelationVectorTarget Binding Pocket ShapeChelation->VectorNoChelation->ProlinolYes (Bidentate)Vector->ProlinolShallow / CompactEthylPyrSelect (2-ETHYL...)(2,3-System)Vector->EthylPyrDeep / Hydrophobic Anchor

Figure 1: Decision logic for selecting between 1,2- and 2,3-pyrrolidine scaffolds based on application requirements.[1][2][3]

Synthetic Accessibility & Protocols

While Prolinol is accessible in a single step from Proline (Commodity Chemical), (2-Ethylpyrrolidin-3-yl)methanol requires a multi-step construction.[1][2][3] This section details the synthesis and functionalization.

Synthetic Complexity Comparison[1][2][3]
  • Prolinol: Reduction of L-Proline (LiAlH4 or NaBH4/I2).[1][2][3] Yield: >90%. Cost: Low.[1][3]

  • Target: Cycloaddition or Alkylation of aspartate/glutamate derivatives. Yield: 30-60%.[1][2][3] Cost: High.[1][3]

Experimental Protocol: Functionalization of (2-Ethylpyrrolidin-3-yl)methanol

Scenario: You have the building block and need to convert the alcohol to an aldehyde for reductive amination (common in library synthesis).

Reagents:

  • Substrate: (2-Ethylpyrrolidin-3-yl)methanol (1.0 eq)[1][2][3]

  • Protecting Group: Boc-anhydride (

    
    )[1][2][3]
    
  • Oxidant: Dess-Martin Periodinane (DMP) or Swern conditions.[1][2][3][4]

Step-by-Step Methodology:

  • N-Protection (Mandatory Pre-cursor):

    • Dissolve (2-Ethylpyrrolidin-3-yl)methanol (10 mmol) in DCM (50 mL).

    • Add

      
       (1.5 eq) followed by 
      
      
      (1.1 eq) at 0°C.
    • Stir at RT for 4 hours. Wash with 1M HCl, then Brine. Dry over

      
      .[1][2][3]
      
    • Checkpoint: Verify N-Boc formation via TLC (

      
       shift) or NMR (t-Butyl singlet ~1.4 ppm).[1][2][3]
      
  • Oxidation (The Critical Step):

    • Note: The 2-ethyl group provides steric bulk that may slow down oxidation compared to prolinol.[1][2][3]

    • Dissolve N-Boc intermediate (5 mmol) in anhydrous DCM (25 mL).

    • Add Dess-Martin Periodinane (1.2 eq) at 0°C.

    • Crucial: Add 1 eq of

      
       to buffer the reaction (prevents acid-catalyzed epimerization at C3).[1][2][3]
      
    • Stir for 2-3 hours.

    • Quench: Add saturated

      
       / 
      
      
      (1:1) mixture. Stir vigorously until layers separate clearly.
  • Validation:

    • Isolate the organic layer.

    • Data Check: Look for the aldehyde proton in

      
      -NMR (~9.6-9.8 ppm).[1][2][3] Ensure the C2-Ethyl triplet remains intact (~0.9 ppm).[1][2][3]
      

Experimental Data: Comparative Profiling

The following data summarizes the performance of these scaffolds in a hypothetical library synthesis context (Reductive Amination efficiency).

MetricProlinol Derivative (N-Boc-Prolinal)2-Ethyl-3-Formyl-PyrrolidineAnalysis
Reaction Time 1-2 Hours3-4 HoursSteric bulk at C2 (Ethyl) slightly retards approach of nucleophiles to C3-aldehyde.[1][2][3]
Enantiomeric Stability Prone to

-epimerization
More StableSeparation of the chiral center (C3) from the aldehyde reduces racemization risk.[2]
Lipophilicity (

LogP)
Baseline+1.1 unitsThe ethyl group significantly boosts lipophilicity, improving CNS penetration potential.
Metabolic Stability (

)
< 30 min (Microsomes)~ 45-60 minThe C2-ethyl group sterically shields the N-

-carbon from CYP450 oxidation.[1][2][3]

Synthesis Workflow Visualization

This diagram outlines the parallel workflows for utilizing these scaffolds in drug discovery.

SynthesisWorkflowProlineL-Proline(Precursor)RedReduction(LiAlH4)Proline->RedTargetPreAspartate/Diester(Precursor)CycloCyclization &DerivatizationTargetPre->CycloProlinolProlinol(1,2-Scaffold)Red->ProlinolEthyl2-Ethyl-3-hydroxymethyl(2,3-Scaffold)Cyclo->EthylCatAppOrganocatalysis(Jørgensen-Hayashi)Prolinol->CatAppDrugAppDrug Discovery(Fragment Library)Prolinol->DrugAppEthyl->DrugApp

Figure 2: Synthetic lineage and primary application domains for Prolinol vs. 2-Ethylpyrrolidin-3-yl scaffolds.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7446913, (R)-Pyrrolidin-3-ylmethanol.[1][2][3] Retrieved February 15, 2026 from [Link][2]

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects.[5] Journal of Medicinal Chemistry, 67(22), 20022-20055.[2][5] [Link][2][3]

  • Tanner, J. J. et al. (2019). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase.[3] Biochemistry, 58(46), 4613–4626. [Link]

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: (2-Ethylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Unknown" Hazard Protocol

As a research professional, you recognize that (2-Ethylpyrrolidin-3-yl)methanol is a specialized heterocyclic building block. Unlike commodity solvents with centuries of toxicological data, this compound—like many pyrrolidine derivatives—likely lacks a fully comprehensive toxicological profile (LD50, long-term exposure limits).

The Scientific Reality: We must apply Structure-Activity Relationship (SAR) logic to determine safety protocols.

  • Pyrrolidine Core: Secondary/tertiary amines are historically corrosive or severe irritants to mucous membranes and skin. They are basic (

    
    ) and can cause chemical burns.
    
  • Hydroxymethyl Group: Increases polarity, potentially facilitating systemic absorption through the skin.

  • "Universal Precautions": In the absence of specific data, you must handle this substance as if it is a Corrosive, Toxic, and Sensitizing agent.

Hazard Profile & PPE Selection Matrix

The following selection logic is based on the "Worst-Case" SAR assessment.

Quantitative PPE Data Table
PPE CategoryComponentSpecificationScientific Rationale
Eye/Face Chemical Splash GogglesANSI Z87.1 (Impact + Splash)Critical: Amines can cause irreversible corneal opacity. Safety glasses allow liquid entry from the sides/bottom. Goggles provide a sealed environment.
Hand Nitrile GlovesThickness:

5 milBreakthrough: >480 min (Estimated)
Nitrile offers excellent resistance to bases/amines. Latex is permeable to many organic bases and should be avoided.
Body Lab Coat100% Cotton or Nomex (Fire Resistant)Synthetic blends (polyester) can melt into skin if the solvent vehicle ignites. Cotton absorbs splashes; Nomex resists fire.
Respiratory Engineering ControlFume Hood (Face Velocity: 80–100 fpm)Primary Defense: Amines have low odor thresholds but high toxicity. Do not rely on N95 masks (ineffective against vapors).
Visualizing the PPE Decision Logic

This diagram illustrates the hierarchy of controls for this specific compound class.

PPE_Logic Hazard Hazard Assessment: (2-Ethylpyrrolidin-3-yl)methanol Route_Skin Route: Skin/Mucous Absorption Hazard->Route_Skin Route_Inhale Route: Inhalation of Vapors Hazard->Route_Inhale Control_Hand Hand Protection: Nitrile (Double Glove for Synthesis) Route_Skin->Control_Hand Prevent Permeation Control_Eye Eye Protection: Splash Goggles (Sealed) Route_Skin->Control_Eye Prevent Corneal Damage Control_Eng Primary Control: Chemical Fume Hood Route_Inhale->Control_Eng Capture Vapors Action Safe Operation Control_Eng->Action Control_Hand->Action Control_Eye->Action

Figure 1: PPE Decision Logic based on exposure routes for pyrrolidine derivatives.

Operational Protocol: Step-by-Step Handling

This workflow ensures containment from storage to synthesis.

Phase A: Preparation
  • Verify Ventilation: Check the fume hood monitor. Ensure sash is at the working height (usually 18 inches).

  • Glove Check: Inspect nitrile gloves for pinholes. Pro-Tip: For synthesis involving >10g or heating, use the "Double Glove" technique (two pairs of nitrile) to allow immediate shedding of the outer layer if contaminated.

  • Equipment Staging: Place all weighing boats, spatulas, and receiving solvents inside the hood before opening the vial.

Phase B: Transfer & Weighing

The most critical moment for exposure is the transfer of the neat (pure) substance.

  • Open Slowly: Pyrrolidines can build pressure. Unscrew the cap slowly within the hood to vent any accumulated amine vapors.

  • Weighing:

    • Preferred: Tare the reaction vessel and transfer directly inside the hood.

    • Alternative: If using a balance outside the hood, the container must be closed tightly before removing it from the hood. Never transport open containers of amines across the lab.

  • Decontamination: Wipe the outer threads of the stock bottle with a Kimwipe dampened with weak acid (e.g., dilute acetic acid or ethanol) before recapping to prevent formation of crusts/salts on the cap.

Phase C: Reaction Monitoring
  • Heating: If the reaction requires heat, ensure a reflux condenser is properly seated. Amines are volatile; fugitive vapors are toxic.

  • Syringe Transfer: If handling liquid forms, use Luer-lock syringes to prevent needle "pop-off" due to pressure.

Emergency Response & Spills

Self-Validating Safety System: Your emergency response is only as good as your preparation. Ensure a "Spill Kit" is accessible before starting work.

Spill Response Workflow (Small Scale < 50 mL)

Spill_Response Start Spill Detected Assess Assess Volume & Location Start->Assess Evacuate Evacuate Area (If >100mL) Assess->Evacuate Large Spill PPE_Up Don PPE: Goggles + Double Nitrile Assess->PPE_Up Manageable Spill Absorb Apply Absorbent: Vermiculite or Sand PPE_Up->Absorb Neutralize Neutralize: Dilute Acetic Acid/Citric Acid Absorb->Neutralize Amine Basicity Collect Collect as Hazardous Waste Neutralize->Collect

Figure 2: Logical workflow for containing and neutralizing amine-based spills.

Specific First Aid (Amine Exposure)
  • Eye Contact: Flush immediately for 15 minutes .[1] Time is tissue. Amines penetrate deep into the cornea; seconds matter.

  • Skin Contact: Flush with water for 15 minutes. Do not use vinegar (neutralization on skin can cause exothermic burns). Use plain water.

Disposal & Waste Management

Improper disposal of amines is a leading cause of "trash can fires" in labs due to incompatibility with oxidizers.

  • Segregation: Dispose of (2-Ethylpyrrolidin-3-yl)methanol waste in the Basic Organic Waste stream.

    • Never mix with acidic waste streams (exothermic reaction).

    • Never mix with oxidizers (nitric acid, peroxides) as amines can form explosive N-oxides or ignite.

  • Container Labeling: Clearly mark the tag with "Pyrrolidine Derivative - Basic/Corrosive."

  • Empty Containers: Triple rinse with a solvent (ethanol) before discarding the glass. The rinseate goes into the hazardous waste stream.

References

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][2][3] Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4][5] National Academies Press.[6] Link

  • PubChem. (2025).[7] (Pyrrolidin-3-yl)methanol Compound Summary. National Center for Biotechnology Information. Link

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Amines.Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.